molecular formula C6H6N2O2 B016592 4-Aminopyridine-2-carboxylic acid CAS No. 100047-36-7

4-Aminopyridine-2-carboxylic acid

Número de catálogo: B016592
Número CAS: 100047-36-7
Peso molecular: 138.12 g/mol
Clave InChI: JRZBTJVSAANBEV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Aminopyridine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-aminopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZBTJVSAANBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365991
Record name 4-Aminopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100047-36-7
Record name 4-Aminopicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100047-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminopyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Profile of 4-Aminopyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminopyridine-2-carboxylic acid (also known as 4-aminopicolinic acid), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data and experimental protocols to support ongoing research and development efforts.

Chemical and Physical Properties

This compound is an off-white to beige solid organic compound.[2][3] Its bifunctional nature, featuring both an amino group and a carboxylic acid group on a pyridine ring, makes it a versatile building block in organic synthesis.[2]

PropertyValueReference
CAS Number 100047-36-7[4]
Molecular Formula C₆H₆N₂O₂[4]
Molecular Weight 138.12 g/mol [4]
Appearance White to off-white or beige solid[2][3]
Melting Point 266-268 °C[5]
Solubility Soluble in Acetone, Ethanol, Methanol[3]

Spectroscopic Data Summary

The following sections provide a detailed summary of the available spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LCMS) analysis confirms the molecular weight of the compound.

TechniqueParameterObserved ValueReference
LCMS[M+H]⁺139.1 m/z[4]
Retention Time0.21 minutes[4]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data provides insight into the hydrogen environments within the molecule. The following data was obtained in Deuterium Oxide (D₂O).[5]

Chemical Shift (δ) ppmMultiplicityAssignmentReference
7.82sAr-H[5]
6.95sAr-H[5]
6.41sAr-H[5]

Note: The broad signals for the -NH₂ and -COOH protons are not typically observed in D₂O due to proton exchange with the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following ¹³C NMR data is predicted based on the chemical structure and typical chemical shift ranges for analogous compounds, as experimentally determined data was not available in the cited literature.

Predicted Chemical Shift (δ) ppmAssignment
~170-185C=O (Carboxylic Acid)
~150-160C-NH₂
~140-150C-COOH
~140-150Aromatic C-H
~110-120Aromatic C-H
~105-115Aromatic C-H
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. The data below was obtained from a sample prepared as a KBr pellet.[5]

Wavenumber (cm⁻¹)IntensityAssignmentReference
3340-3275broadN-H stretch[5]
3196-3081broadO-H stretch (Carboxylic Acid)[5]
1634strongC=O stretch (Carboxylic Acid)[5]
1391strongC-N stretch / O-H bend[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Synthesis of this compound

The compound was synthesized via the catalytic hydrogenation of 4-nitropicolinic acid N-oxide. A mixture of the starting material was subjected to a hydrogen atmosphere (60 psi) in the presence of a Palladium on carbon (Pd/C) catalyst and stirred for 48 hours at room temperature. The resulting product was filtered and recrystallized from a hot water/ethanol mixture to yield a white solid.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in Deuterium Oxide (D₂O) for ¹H NMR analysis. Spectra were recorded on a 300 MHz spectrometer. Chemical shifts were referenced to residual solvent signals.[5] For ¹³C NMR, a similar sample preparation would be employed, with analysis typically performed on a spectrometer operating at 75 or 125 MHz.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample was prepared by mixing with Potassium Bromide (KBr) and pressing into a thin pellet. The spectrum was recorded over the range of 4000-400 cm⁻¹.[5]

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS analysis was performed on a synthesized sample of this compound to confirm its mass and purity. The analysis identified the protonated molecular ion [M+H]⁺.[4]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Starting Materials (4-Nitropicolinic Acid N-Oxide) Synthesis Catalytic Hydrogenation (Pd/C, H₂) Start->Synthesis Purification Recrystallization (H₂O/EtOH) Synthesis->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR FT-IR Spectroscopy Product->IR MS LCMS Analysis Product->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

The Biological Versatility of 4-Aminopyridine-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Among these, 4-Aminopyridine-2-carboxylic acid and its derivatives have emerged as a class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, with a focus on their anticancer and antimicrobial properties.

Synthesis of this compound and Its Derivatives

The parent compound, this compound, can be synthesized from Picloram (4-amino-3,5,6-trichloropicolinic acid) through a hydrogenation reaction.[1] The derivatives, particularly amides and esters, are then typically synthesized from the carboxylic acid moiety through standard coupling reactions.

General Synthesis of this compound[1]

A suspension of Picloram and 10% Palladium on carbon (Pd/C) in an aqueous solution of lithium hydroxide is subjected to a hydrogen atmosphere at elevated temperature and pressure. Following the reaction, the catalyst is filtered off, and the filtrate is acidified to precipitate the desired this compound.

Synthesis of Amide and Ester Derivatives

Standard peptide coupling reagents, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt), can be employed to couple this compound with various amines to yield the corresponding amides. Similarly, esterification can be achieved by reacting the carboxylic acid with alcohols under acidic conditions.

Anticancer Activity of 4-Aminopyridine Derivatives

Derivatives of 4-aminopyridine have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through various signaling pathways and the inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Data

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of various 4-aminopyridine derivatives against several cancer cell lines.

Derivative TypeCompoundCell LineIC50 (µM)Reference
Amide Compound 10ah-TNAP (enzyme)0.25 ± 0.05[2]
Compound 3dMCF-7 (Breast)43.4[3]
Compound 4dMCF-7 (Breast)39.0[3]
Compound 3dMDA-MB-231 (Breast)35.9[3]
Compound 4dMDA-MB-231 (Breast)35.1[3]
Compound 3aA549 (Lung)5.988 ± 0.12[3]
Thiosemicarbazone 3-aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 (Leukemia)- (T/C value of 246%)[4]
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 (Leukemia)- (T/C value of 255%)[4]
Signaling Pathways in Anticancer Activity

The parent compound, 4-aminopyridine, is known to induce apoptosis in cancer cells by blocking voltage-gated potassium channels. This leads to a cascade of events including the downregulation of microRNA-10b-5p, which in turn upregulates the pro-apoptotic protein Apaf-1, leading to the activation of caspase-9 and caspase-3. Another proposed mechanism involves the P2X7 receptor, where 4-aminopyridine induces an increase in intracellular calcium concentration, triggering apoptosis.

anticancer_signaling cluster_0 Potassium Channel Blockade Pathway cluster_1 P2X7 Receptor Pathway AP 4-Aminopyridine Derivatives K_channel Voltage-gated K+ Channel AP->K_channel inhibition miR10b miR-10b-5p K_channel->miR10b downregulation Apaf1 Apaf-1 miR10b->Apaf1 inhibition Casp9 Caspase-9 Apaf1->Casp9 activation Casp3 Caspase-3 Casp9->Casp3 activation Apoptosis1 Apoptosis Casp3->Apoptosis1 AP2 4-Aminopyridine Derivatives P2X7 P2X7 Receptor AP2->P2X7 activation Ca_influx Ca2+ Influx P2X7->Ca_influx Ca_increase [Ca2+]i Increase Ca_influx->Ca_increase Apoptosis2 Apoptosis Ca_increase->Apoptosis2

Caption: Proposed signaling pathways for the anticancer activity of 4-aminopyridine derivatives.

Antimicrobial Activity of Aminopyridine Derivatives

Aminopyridine derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The following table summarizes the reported minimum inhibitory concentration (MIC) values for aminopyridine derivatives against various bacterial strains.

Derivative TypeCompoundBacterial StrainMIC (µg/mL)Reference
Aminopyridine Derivative Compound 2cS. aureus39[5]
Compound 2cB. subtilis39[5]
Imidazo[1,2-c]pyrimidin-3-yl derivativeS. aureus (MSSA)3.12 ± 0.09[3]
Imidazo[1,2-c]pyrimidin-3-yl derivativeS. aureus (MRSA)4.61 ± 0.22[3]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.

experimental_workflow start Start synthesis Synthesis of 4-Aminopyridine-2-carboxylic Acid Derivatives start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization bio_screening Biological Screening characterization->bio_screening anticancer Anticancer Assays (e.g., MTT, Apoptosis) bio_screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC determination) bio_screening->antimicrobial data_analysis Data Analysis (IC50, MIC calculation) anticancer->data_analysis antimicrobial->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with well-defined synthetic pathways, make them attractive candidates for further investigation. Future research should focus on expanding the library of these derivatives, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to advance them towards clinical applications.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Aminopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4-Aminopyridine-2-carboxylic acid. Due to the limited publicly available quantitative data for this specific molecule, this guide also includes detailed experimental protocols for determining these properties, based on established scientific methodologies and regulatory guidelines. Information regarding the parent compound, 4-aminopyridine, is included to provide context and infer potential characteristics.

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents at different conditions is not extensively available in public literature. However, qualitative descriptions have been compiled from various chemical supplier databases.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in aqueous and organic solvents.

Solvent ClassSolventSolubility
Aqueous WaterSoluble[1]
Organic
AlcoholsSoluble in Methanol and Ethanol[2]
KetonesSoluble in Acetone[2]
EstersSoluble[1]

Note: The term "soluble" is a qualitative description and does not provide information on the concentration at which the compound is soluble. For drug development purposes, quantitative determination of solubility is crucial.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following standard experimental protocols are recommended.

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined analytically.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is reported in units of mg/mL or molarity.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, which represents the kinetic solubility.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow for precipitation.

  • Precipitation Detection: The presence of precipitate can be detected by various methods, such as nephelometry (light scattering), turbidimetry, or by visual inspection under a microscope.

  • Quantification (Optional): Alternatively, the plate can be filtered or centrifuged to separate the precipitate, and the concentration of the compound remaining in the solution can be quantified by HPLC-UV or LC-MS.

Factors Influencing Solubility

The solubility of this compound will be influenced by several factors:

  • pH: As an amphiprotic molecule with both a basic amino group and an acidic carboxylic acid group, its solubility in aqueous solutions is expected to be highly pH-dependent.

  • Temperature: Solubility generally increases with temperature, although there can be exceptions.

  • Crystal Form (Polymorphism): Different solid-state forms of the compound can exhibit different solubilities.

  • Presence of Co-solvents: The addition of organic co-solvents can significantly alter the solubility.

Stability Profile

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.

Principle: The compound is subjected to stress conditions that are more severe than accelerated stability conditions to induce degradation. The degradation products are then identified and quantified.

Recommended Stress Conditions:

Stress ConditionTypical Protocol
Acid Hydrolysis Treat a solution of the compound with 0.1 M HCl at room temperature and elevated temperatures (e.g., 60 °C).
Base Hydrolysis Treat a solution of the compound with 0.1 M NaOH at room temperature and elevated temperatures (e.g., 60 °C).
Oxidation Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
Thermal Degradation Expose the solid compound to dry heat (e.g., 70-80 °C) for an extended period.
Photostability Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Formal Stability Testing (ICH Guidelines)

Formal stability studies are required to establish a re-test period or shelf life and recommended storage conditions.

Principle: The compound is stored under defined temperature and humidity conditions for a specified duration, and its quality is monitored at predetermined time points.

Recommended Storage Conditions (for a stable solid):

StudyStorage ConditionMinimum Duration
Long-term 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.

Potential Degradation Pathways

Based on the structure of this compound and the known degradation of related compounds like 4-aminopyridine, potential degradation pathways could include:

  • Hydrolysis: The amide linkage in the pyridine ring is generally stable, but extreme pH and temperature could lead to ring-opening.

  • Oxidation: The amino group and the pyridine ring could be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives. A proposed degradation pathway for 4-aminopyridine involves hydroxylation[4].

  • Decarboxylation: The carboxylic acid group could be lost under thermal stress.

  • Photodegradation: Exposure to light, especially UV, could lead to the formation of various photoproducts.

Visualizations

Synthesis Workflow

The following diagram illustrates a reported synthesis pathway for this compound from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)[5].

G Synthesis of this compound cluster_0 Reaction Step 1: Hydrogenation cluster_1 Reaction Step 2: Acidification and Precipitation A Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) B 10% Pd/C, H₂ (45 PSI) 10% aq. LiOH, 40-70 °C, 16h A->B C Intermediate B->C D Filtrate from Step 1 C->D Filtration E Concentrated HCl (to pH 3) D->E F This compound (Precipitate) E->F

Caption: A two-step synthesis workflow for this compound.

Hypothetical Signaling Pathway

While the specific mechanism of action for this compound is not well-documented, it is likely to share pharmacological properties with its parent compound, 4-aminopyridine, a known potassium channel blocker used in the treatment of neurological disorders[6][7][8]. The following diagram illustrates a hypothetical signaling pathway based on the known effects of 4-aminopyridine.

G Hypothetical Mechanism of Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron APCA This compound KvChannel Voltage-gated K+ Channel (Kv) APCA->KvChannel Blocks AP Action Potential KvChannel->AP Prolongs AP->KvChannel Activates (Repolarization) CaChannel Voltage-gated Ca²+ Channel AP->CaChannel Opens CaInflux Ca²+ Influx CaChannel->CaInflux Vesicle Synaptic Vesicle CaInflux->Vesicle Triggers Fusion NT Neurotransmitter Release Vesicle->NT NT_cleft Neurotransmitter NT->NT_cleft Receptor Neurotransmitter Receptor NT_cleft->Receptor Response Postsynaptic Response Receptor->Response

Caption: Hypothetical signaling pathway of this compound.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While qualitative solubility data exists, there is a clear need for comprehensive quantitative studies to support its development for pharmaceutical or other applications. The provided experimental protocols offer a roadmap for generating this critical data. Similarly, a full stability profile, including forced degradation and long-term stability studies under ICH guidelines, is essential to understand its degradation pathways and establish appropriate storage conditions and shelf life. The synthesis workflow and hypothetical mechanism of action provide a foundational understanding of this compound for researchers in the field.

References

Theoretical Insights into 4-Aminopyridine-2-carboxylic Acid: A Review of Available Data and Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-Aminopyridine-2-carboxylic Acid

While in-depth theoretical studies are lacking, fundamental properties of this compound have been reported.

PropertyValueSource
Molecular Formula C6H6N2O2ChemScene
Molecular Weight 138.12 g/mol ChemScene
Topological Polar Surface Area (TPSA) 76.21 ŲChemScene
logP 0.7838ChemScene
Hydrogen Bond Acceptors 3ChemScene
Hydrogen Bond Donors 2ChemScene

Table 1: Calculated Physicochemical Properties of this compound hydrochloride.[2]

Synthesis of this compound

A common synthetic route to this compound involves the electrochemical reduction of halogenated precursors. For instance, halogen substituents in the 5-position of 4-aminopicolinic acids can be selectively reduced in the presence of halogen substituents in the 3- and 6-positions by electrolysis.

Experimental Protocol: Electrochemical Reduction

A typical experimental setup for the electrochemical reduction of a halogenated 4-aminopicolinic acid would involve the following steps:

  • Cell Preparation : A batch electrolysis cell is used.

  • Catholyte Preparation : The halogenated 4-aminopicolinic acid is dissolved in a suitable supporting electrolyte solution, such as aqueous sodium hydroxide. The concentration of the starting material is typically maintained between 1 to 20 percent by weight.

  • Electrolysis : The solution is sparged with an inert gas like nitrogen. Electrolysis is carried out at a controlled working potential, for example, between -1.3 to -1.35 volts.

  • Monitoring : The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the appearance of the product peak.

  • Work-up : Upon completion, the product is isolated from the reaction mixture.

This is a generalized protocol based on similar reactions and may require optimization for specific substrates.

Case Study: Theoretical and Experimental Analysis of 2-Aminopyridine-3-carboxylic Acid

In the absence of direct theoretical studies on this compound, we present an analysis of its isomer, 2-aminopyridine-3-carboxylic acid, for which detailed X-ray diffraction and spectroscopic data, supported by Density Functional Theory (DFT) calculations, are available. This serves as a valuable reference for the type of data that can be obtained from a combined experimental and theoretical approach.

The molecular structure of 2-aminopyridine-3-carboxylic acid was investigated using single-crystal X-ray diffraction at 100K.[3] This technique provides precise information about bond lengths and angles in the crystalline state.

Molecular Geometry

The study revealed that in the solid state, 2-aminopyridine-3-carboxylic acid exists as a zwitterion, where the proton from the carboxylic acid group is transferred to the nitrogen atom of the pyridine ring.

Below is a diagram illustrating the workflow of a combined experimental and computational study on a molecule like 2-aminopyridine-3-carboxylic acid.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Data Analysis and Comparison synthesis Synthesis of 2-aminopyridine-3-carboxylic acid xray Single Crystal X-ray Diffraction (100K) synthesis->xray ins Inelastic Neutron Spectroscopy (20K) synthesis->ins ir_raman FTIR & FT-Raman Spectroscopy (293K) synthesis->ir_raman comparison Comparison of Experimental and Theoretical Data xray->comparison ins->comparison ir_raman->comparison dft DFT Calculations (DMol3 - Solid State) dft->comparison gaussian DFT Calculations (Gaussian 98 - Isolated Molecule) gaussian->comparison climax INS Spectrum Simulation (aCLIMAX) climax->comparison interpretation Structural and Vibrational Interpretation comparison->interpretation

Workflow for the study of 2-aminopyridine-3-carboxylic acid.
Computational Details

The experimental results were supported by DFT calculations to model the molecular geometries and vibrational frequencies.

  • Solid-State Calculations : Performed using the DMol3 software package with the DNP basis set, employing both Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) methods.[3]

  • Isolated Molecule Calculations : Conducted with the Gaussian 98 program at the B3LYP level of theory.[3]

  • Vibrational Spectra Simulation : Inelastic Neutron Scattering (INS) spectra were simulated from the calculated normal vibrational modes using the aCLIMAX program.[3]

The following diagram illustrates the logical relationship in a typical DFT calculation process for vibrational analysis.

G start Initial Molecular Geometry opt Geometry Optimization (e.g., B3LYP/6-311++G**) start->opt freq Frequency Calculation at Optimized Geometry opt->freq scaling Frequency Scaling freq->scaling analysis Vibrational Mode Analysis (PED) scaling->analysis end Scaled Theoretical Spectrum analysis->end

DFT Calculation workflow for vibrational analysis.

Conclusion and Future Outlook

While direct theoretical investigations on this compound are currently limited in published literature, the available data on its synthesis and physicochemical properties, coupled with detailed studies on its isomers, provide a solid foundation for future computational work. Researchers are encouraged to employ DFT and other computational methods to explore the electronic structure, reactivity, and spectroscopic properties of this important molecule. Such studies would be invaluable for understanding its mechanism of action in biological systems and for the rational design of new derivatives with enhanced therapeutic or material properties.

References

4-Aminopyridine-2-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Aminopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (also known as 4-aminopicolinic acid), a pivotal intermediate in the synthesis of a wide range of biologically active molecules. This document details its chemical and physical properties, synthesis protocols, spectroscopic data, and its significant applications in pharmaceutical and agrochemical research.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its unique structure, featuring a pyridine ring substituted with both an amino and a carboxylic acid group, makes it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 100047-36-7[2]
Molecular Formula C₆H₆N₂O₂[2]
Molecular Weight 138.12 g/mol [2]
Appearance White to off-white or beige solid/powder[1][2]
Melting Point 265 °C[2]
SMILES NC1=CC=NC(C(O)=O)=C1
InChI 1S/C6H6N2O2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H2,7,8)(H,9,10)

Synthesis Protocols

The most commonly cited method for the synthesis of this compound is the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).[2]

Experimental Protocol: Synthesis from Picloram

Materials:

  • 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)

  • 10% Palladium on activated carbon (Pd/C)

  • 10% aqueous Lithium Hydroxide (LiOH) solution

  • Hydrogen (H₂) gas

  • Concentrated Hydrochloric acid (HCl)

  • Celite (diatomaceous earth)

Procedure:

  • A thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL) is prepared in a suitable reaction vessel.[2]

  • The vessel is purged with hydrogen gas twice.[2]

  • The mixture is stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.[2]

  • The temperature is then increased to 70°C and maintained for 12 hours.[2]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled suspension is filtered through a pad of Celite to remove the catalyst.[2]

  • The filtrate is acidified to a pH of 3 using concentrated HCl (approximately 3.5 mL), which causes a precipitate to form.[2]

  • The solid product is collected by filtration.

  • The collected solid is dried overnight under high vacuum to yield this compound as a beige solid (4.6 g, 99% yield).[2]

Workflow Diagram: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up A Picloram + 10% Pd/C in 10% aq. LiOH B Purge with H₂ A->B C Stir under H₂ (45 PSI) 40°C for 4h B->C D Heat to 70°C for 12h C->D E Cool to RT D->E F Filter through Celite E->F G Acidify filtrate to pH 3 with conc. HCl F->G H Filter to collect precipitate G->H I Dry under high vacuum H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
LC-MS m/z 139.1 (M+H)⁺, retention time = 0.21 min[2]
¹³C NMR (DMSO-d₆, δ in ppm): 165.4, 153.4, 149.5, 147.7, 111.0, 108.1[3]

Biological Activity and Applications

This compound is primarily recognized for its role as a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] Its direct biological activity is not extensively documented; however, the biological activities of its parent compound, 4-aminopyridine, and its derivatives are well-established.

Role in Drug Discovery

This compound is a crucial building block for synthesizing molecules targeting neurological disorders.[1] Its structure allows for the modulation of neurotransmitter activity, making it valuable in research for conditions like multiple sclerosis.[1] Derivatives of this compound are being investigated as:

  • Positive modulators of the TMEM16A calcium-activated chloride channel , with potential applications in respiratory diseases.[4]

  • Inhibitors of the Nav1.8 sodium channel , a target for novel pain therapeutics.[5]

The parent compound, 4-aminopyridine, is a known potassium (K⁺) channel blocker.[6] This activity enhances neurotransmitter release and restores conduction in demyelinated axons, which is the basis for its use in treating walking disabilities in multiple sclerosis patients.[6]

Presynaptic Mechanism of Action (based on 4-Aminopyridine)

The mechanism of 4-aminopyridine involves the blockade of presynaptic potassium channels. This prolongs the duration of the action potential, leading to an increased influx of calcium ions (Ca²⁺) through voltage-gated calcium channels. The elevated intracellular Ca²⁺ concentration enhances the release of neurotransmitters into the synaptic cleft. This process is also associated with the phosphorylation of presynaptic proteins like B-50 (GAP-43).

Signaling Pathway: Presynaptic Action of 4-Aminopyridine

cluster_neuron Presynaptic Terminal AP 4-Aminopyridine K_channel Voltage-gated K⁺ Channel AP->K_channel blocks ActionPotential Action Potential (Prolonged) K_channel->ActionPotential repolarization inhibited Ca_channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Synaptic Vesicle Ca_influx->Vesicle triggers fusion Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter

Caption: Presynaptic mechanism of 4-Aminopyridine via K⁺ channel blockade.

Applications in Agrochemicals

This compound and its derivatives are extensively used in the synthesis of herbicides.[3][7] Patents describe the preparation of various 4-aminopicolinate compounds that exhibit potent herbicidal activity against a broad spectrum of weeds.[3][7]

Other Applications

Beyond its primary roles, this compound is utilized in:

  • Dye Synthesis: As an intermediate in the creation of novel dyes.[3]

  • Material Science: Employed in the formulation of advanced photoresist materials critical for semiconductor manufacturing.

  • Biochemical Assays: Used in neuroscience research to investigate enzyme activity and metabolic pathways related to pyridine derivatives.[3]

Conclusion

This compound is a compound of significant interest due to its foundational role in the synthesis of complex, biologically active molecules. While comprehensive data on its direct biological activity is limited, its importance as a key intermediate in the development of pharmaceuticals for neurological conditions and in the agrochemical industry is well-established. The detailed synthesis protocol and available spectroscopic data provide a solid basis for its use in research and development. Further investigation into the direct pharmacological profile of this molecule may yet uncover new therapeutic potentials.

References

Methodological & Application

Application Notes and Protocols for 4-Aminopyridine-2-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine-2-carboxylic acid is a versatile bifunctional molecule widely employed as a key building block in organic synthesis. Its structure, featuring a pyridine ring substituted with both a carboxylic acid and an amino group, allows for a diverse range of chemical transformations. This makes it a valuable intermediate in the development of novel pharmaceuticals, particularly for neurological disorders, as well as in the synthesis of agrochemicals and functional materials.[1] The presence of the nucleophilic amino group and the electrophilic carboxylic acid group on the same scaffold enables its use in a variety of coupling reactions to construct more complex molecular architectures.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in common synthetic transformations such as esterification and amidation.

Data Presentation

Synthesis / ReactionStarting MaterialKey Reagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Synthesis of this compound Picloram10% Pd/C, LiOHWater40-701699
Esterification (Methyl Ester Synthesis) 4-Azidopyridine-2-carboxylic acid methyl ester10% Pd/C, H₂MethanolRoom Temp.-90
General Amide Coupling This compoundEDC, HOBt, DMAP, DIPEAAcetonitrile23-Good to Excellent (General Protocol)
General Esterification (Steglich) This compoundDCC, DMAPDichloromethane0 to Room Temp.3Good to Excellent (General Protocol)

Experimental Protocols

Synthesis of this compound from Picloram

This protocol describes the synthesis of this compound via the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).[2]

Materials:

  • Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid)

  • 10% Palladium on activated carbon (Pd/C)

  • Lithium hydroxide (LiOH)

  • Concentrated Hydrochloric acid (HCl)

  • Water

  • Celite

Procedure:

  • In a suitable reaction vessel, prepare a thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL).

  • Purge the reaction vessel with hydrogen gas twice.

  • Stir the mixture under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.

  • Increase the temperature to 70°C and continue stirring for an additional 12 hours.

  • After the reaction is complete, cool the suspension to room temperature and filter it through a pad of Celite.

  • Acidify the filtrate to a pH of 3 using concentrated HCl (approximately 3.5 mL). A precipitate will form.

  • Collect the solid product by filtration.

  • Dry the solid under high vacuum overnight to yield this compound as a beige solid (4.6 g, 99% yield).

Diagram of Synthetic Workflow:

G Picloram Picloram Reagents 10% Pd/C, LiOH, H₂ (45 PSI) Reaction_Step1 Hydrogenation 40°C, 4h then 70°C, 12h Reagents->Reaction_Step1 Filtration Filter through Celite Reaction_Step1->Filtration Acidification Acidify with HCl to pH 3 Filtration->Acidification Precipitation Precipitate Formation Acidification->Precipitation Isolation Filter and Dry Precipitation->Isolation Final_Product This compound Isolation->Final_Product

Caption: Workflow for the synthesis of this compound.

Esterification: Synthesis of Methyl 4-aminopyridine-2-carboxylate

This protocol details the synthesis of the methyl ester of this compound.[3]

Materials:

  • 4-Azido-pyridine-2-carboxylic acid methyl ester

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Celite

Procedure:

  • Dissolve 4-azido-pyridine-2-carboxylic acid methyl ester (3.9 g, 22 mmol) in methanol (50 mL).

  • Add 10% Pd/C (400 mg) to the solution.

  • Stir the mixture at room temperature under a hydrogen atmosphere (4 bars) until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a short pad of Celite, rinsing with methanol.

  • The filtrate contains the desired product, which can be isolated by evaporation of the solvent to afford a yellow powder (3.0 g, 90% yield).

Diagram of Esterification Pathway:

G Starting_Material 4-Azidopyridine-2- carboxylic acid methyl ester Reaction_Conditions H₂, 10% Pd/C Methanol, RT Starting_Material->Reaction_Conditions Product Methyl 4-aminopyridine- 2-carboxylate Reaction_Conditions->Product

Caption: Synthesis of Methyl 4-aminopyridine-2-carboxylate.

General Protocol for Amide Bond Formation

This protocol provides a general method for the coupling of this compound with primary or secondary amines using common peptide coupling reagents.[4][5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (AcCN)

Procedure:

  • To a stirred solution of the desired amine (1.0 equiv) in acetonitrile, add this compound (1.2 equiv).

  • Add EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv) to the mixture.

  • Stir the resulting mixture at 23°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram of Amide Coupling Logic:

G cluster_reactants Reactants cluster_reagents Coupling Reagents This compound This compound Activation Carboxylic Acid Activation This compound->Activation Amine (R-NH₂) Amine (R-NH₂) Coupling Nucleophilic Attack by Amine Amine (R-NH₂)->Coupling EDC EDC EDC->Activation HOBt HOBt HOBt->Activation DMAP DMAP DMAP->Activation DIPEA DIPEA Activation->Coupling Product Amide Product Coupling->Product

Caption: Logical flow of the amide coupling reaction.

General Protocol for Steglich Esterification

This protocol describes a mild method for the esterification of this compound with an alcohol.[6][7]

Materials:

  • This compound

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired alcohol (1.2 equiv) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP (0.1 equiv).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in dichloromethane dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Diagram of Steglich Esterification Workflow:

G Start This compound + Alcohol Reagents DCC, DMAP Dichloromethane Reaction Esterification 0°C to RT Reagents->Reaction Filtration Filter Dicyclohexylurea Reaction->Filtration Workup Aqueous Workup (HCl, NaHCO₃, Brine) Filtration->Workup Purification Column Chromatography Workup->Purification Final_Product Ester Product Purification->Final_Product

Caption: Workflow for Steglich esterification.

References

The Strategic Role of 4-Aminopyridine-2-carboxylic Acid in Pharmaceutical Manufacturing: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Aminopyridine-2-carboxylic acid, a versatile heterocyclic building block, is gaining significant traction as a key intermediate in the pharmaceutical industry. Its unique structural features make it an invaluable starting material for the synthesis of a range of active pharmaceutical ingredients (APIs), particularly in the realm of targeted therapies such as kinase inhibitors for oncology and inflammatory diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this important intermediate.

Core Applications in Drug Discovery and Development

This compound serves as a crucial scaffold in the synthesis of complex molecules designed to modulate biological pathways with high specificity. Its primary application lies in the development of small molecule kinase inhibitors, which are at the forefront of modern medicine. The aminopyridine moiety can form critical hydrogen bond interactions within the ATP-binding pocket of various kinases, while the carboxylic acid group provides a convenient handle for synthetic elaboration, allowing for the introduction of various pharmacophoric elements to optimize potency, selectivity, and pharmacokinetic properties.

Beyond oncology, derivatives of this compound are being explored for the treatment of neurological disorders, where they can modulate neurotransmitter activity.[1] The compound's utility also extends to the synthesis of agrochemicals and materials for electronic applications.[1]

Featured Application: Synthesis of 4-Amino-N-aryl-picolinamide Kinase Inhibitors

A significant application of this compound is in the synthesis of 4-amino-N-aryl-picolinamide derivatives. These compounds have shown promise as potent inhibitors of various kinases implicated in cancer and inflammatory diseases. The general synthetic approach involves the coupling of this compound with a variety of aniline derivatives to form the corresponding amides.

Below are generalized protocols for the synthesis of the intermediate itself and its subsequent conversion into a 4-amino-N-aryl-picolinamide, based on established methodologies.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the catalytic hydrogenation of a chlorinated precursor. The following protocol provides a high-yield method for its preparation.

Experimental Protocol: Synthesis of this compound

Parameter Value
Starting Material 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)
Reagents 10% Palladium on Carbon (Pd/C), Lithium Hydroxide (LiOH), Hydrochloric Acid (HCl)
Solvent Water
Reaction Time 16 hours
Temperature 40°C followed by 70°C
Yield ~99%
Purity High, confirmed by LCMS

Procedure:

  • A suspension of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (1 equivalent) and 10% Pd/C (0.15 equivalents by weight) in a 10% aqueous solution of LiOH is prepared.

  • The reaction vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (45 PSI).

  • The mixture is stirred at 40°C for 4 hours, after which the temperature is increased to 70°C for an additional 12 hours.

  • Upon completion, the reaction mixture is cooled and filtered through diatomaceous earth to remove the catalyst.

  • The filtrate is acidified to a pH of 3 using concentrated HCl, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.[2]

Logical Workflow for the Synthesis of this compound

G Start Start: 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid Step1 Suspend in 10% aq. LiOH with 10% Pd/C Start->Step1 Step2 Hydrogenate (45 PSI) at 40°C for 4h Step1->Step2 Step3 Heat at 70°C for 12h Step2->Step3 Step4 Cool and filter to remove Pd/C Step3->Step4 Step5 Acidify filtrate to pH 3 with HCl Step4->Step5 Step6 Filter and dry the precipitate Step5->Step6 End End: this compound Step6->End

Caption: Synthesis of this compound.

Synthesis of 4-Amino-N-aryl-picolinamide Derivatives

The following is a general protocol for the amide coupling of this compound with an aniline derivative, a key step in the synthesis of many kinase inhibitors.

Experimental Protocol: Amide Coupling Reaction

Parameter Value
Starting Materials This compound, Substituted Aniline
Coupling Reagent HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Base N,N-Diisopropylethylamine (DIPEA)
Solvent N,N-Dimethylformamide (DMF)
Reaction Time 12-24 hours
Temperature Room Temperature

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add the substituted aniline (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-N-aryl-picolinamide.

Experimental Workflow for Kinase Inhibitor Synthesis

G Start Start: this compound & Aniline Derivative Step1 Dissolve in anhydrous DMF Start->Step1 Step2 Add HATU and DIPEA Step1->Step2 Step3 Stir at room temperature (12-24h) Step2->Step3 Step4 Quench with water and extract with organic solvent Step3->Step4 Step5 Purify by column chromatography Step4->Step5 End End: 4-Amino-N-aryl-picolinamide Kinase Inhibitor Step5->End G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Transcription Gene Transcription pSubstrate->Transcription Inhibitor 4-Amino-N-aryl-picolinamide Inhibitor Inhibitor->Kinase Inhibits Response Cellular Response (e.g., Proliferation, Survival) Transcription->Response

References

Application of 4-Aminopyridine-2-carboxylic Acid in Neuroscience Research: A Focus on Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminopyridine-2-carboxylic acid, also known as 4-aminopicolinic acid, is a heterocyclic organic compound that holds a significant position in the field of neuroscience, primarily as a versatile chemical intermediate in the synthesis of novel psychoactive molecules and potential therapeutics for neurological disorders.[1][2][3] While its direct biological activity on neural circuits is not extensively documented in publicly available research, its structural features make it a valuable starting material for medicinal chemists aiming to develop new drugs targeting the central nervous system (CNS).[1][2] This document provides an overview of its primary application in neuroscience research, which lies in the realm of drug discovery and development.

It is crucial to distinguish this compound from its close analog, 4-Aminopyridine (4-AP). 4-AP is a well-characterized potassium channel blocker with direct and potent effects on neuronal excitability and neurotransmitter release.[4][5][6][7] In contrast, this compound's role is predominantly that of a molecular scaffold for the creation of more complex and targeted pharmaceutical agents.[1][3]

Application Notes

The primary application of this compound in neuroscience is as a key building block in the synthesis of libraries of compounds for screening for activity against various neurological and psychiatric disorders.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid group, allows for a wide range of chemical modifications.[2] This versatility enables the systematic exploration of the chemical space around the aminopyridine core to develop compounds with desired pharmacological properties.

Key Features for Drug Discovery:

  • Scaffold for Neurological Drug Candidates: The aminopyridine core is a common motif in many biologically active compounds. By using this compound as a starting material, researchers can synthesize derivatives with potential therapeutic effects for conditions such as multiple sclerosis, Alzheimer's disease, and other neurodegenerative disorders.[1][8]

  • Modulation of Neurotransmitter Systems: The derivatives synthesized from this acid are often designed to interact with various components of the nervous system, including neurotransmitter receptors and ion channels, thereby modulating neuronal signaling.[1][9]

  • Versatile Chemical Handles: The amino and carboxylic acid groups provide convenient points for chemical derivatization, allowing for the attachment of various functional groups to alter the molecule's size, shape, polarity, and binding characteristics. This is a fundamental process in structure-activity relationship (SAR) studies.[2]

Experimental Protocols

Given that the primary role of this compound is in chemical synthesis, the relevant protocols are those of medicinal chemistry rather than direct neurobiological assays. Below is a generalized workflow illustrating how a researcher might use this compound in a drug discovery project.

Protocol 1: Generalized Workflow for the Synthesis and Screening of a Compound Library

This protocol outlines the conceptual steps for utilizing this compound to create and test new potential neuroactive compounds.

  • Library Design:

    • Based on a therapeutic target (e.g., a specific receptor or enzyme), design a virtual library of derivatives of this compound.

    • Use computational tools to predict the binding affinity and ADME (absorption, distribution, metabolism, and excretion) properties of the designed molecules.[8]

  • Chemical Synthesis:

    • Amide Formation: React the carboxylic acid group of this compound with a diverse set of amines to generate a library of amides. This is a common strategy to explore different chemical substituents.

    • Esterification: React the carboxylic acid group with various alcohols to produce a library of esters.

    • Modification of the Amino Group: Protect the carboxylic acid and then perform reactions on the amino group, such as acylation or alkylation, to introduce further diversity.

  • Purification and Characterization:

    • Purify each newly synthesized compound using techniques like column chromatography or preparative HPLC.

    • Confirm the structure and purity of each compound using analytical methods such as NMR spectroscopy and mass spectrometry.

  • In Vitro Screening:

    • Prepare solutions of the purified compounds at various concentrations.

    • Perform high-throughput screening assays to evaluate the biological activity of each compound on the target of interest (e.g., receptor binding assays, enzyme inhibition assays).

  • Hit-to-Lead Optimization:

    • For compounds that show promising activity ("hits"), synthesize further analogs to improve potency, selectivity, and drug-like properties.

    • This iterative process of synthesis and testing is aimed at identifying a "lead" compound for further development.

Visualizations

The following diagrams illustrate the conceptual workflows and signaling pathways related to the use of this compound in neuroscience drug discovery.

G cluster_0 Drug Discovery Workflow start This compound design Library Design (Computational Chemistry) start->design synthesis Chemical Synthesis (Amide/Ester Formation, etc.) design->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening In Vitro Screening (Binding/Enzyme Assays) purification->screening hit "Hit" Compounds Identified screening->hit optimization Hit-to-Lead Optimization hit->optimization optimization->synthesis Iterative SAR lead Lead Compound optimization->lead

Caption: Generalized workflow for drug discovery using this compound.

G cluster_1 Hypothetical Signaling Pathway Modulation derivative Derivative of This compound receptor Target Receptor (e.g., GPCR, Ion Channel) derivative->receptor Binds and Modulates effector Effector Protein (e.g., Adenylyl Cyclase, Kinase) receptor->effector Activates/ Inhibits second_messenger Second Messenger (e.g., cAMP, Ca2+) effector->second_messenger Increases/ Decreases cellular_response Neuronal Response (e.g., Altered Firing Rate, Neurotransmitter Release) second_messenger->cellular_response Triggers

Caption: Hypothetical modulation of a neuronal signaling pathway by a derivative.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Aminopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of 4-Aminopyridine-2-carboxylic acid using a robust High-Performance Liquid Chromatography (HPLC) method. The protocol is designed for accuracy, reproducibility, and high-throughput screening in research and quality control environments.

Introduction

This compound, also known as 4-aminopicolinic acid, is a pivotal intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its zwitterionic and hydrophilic nature presents a challenge for retention and separation using conventional reversed-phase HPLC methods. This application note details a mixed-mode chromatography (MMC) approach that leverages both reversed-phase and ion-exchange interactions to achieve excellent retention and peak shape for this polar compound.[2][3][4][5]

Chromatographic Conditions

A mixed-mode HPLC column is recommended to effectively retain and separate the polar, zwitterionic this compound. The following conditions have been optimized for this analysis.

ParameterValue
HPLC System Any standard HPLC or UHPLC system with a UV detector
Column Mixed-Mode C18/Cation-Exchange Column (e.g., Primesep 200, Obelisc N, or equivalent), 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound under the specified conditions.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time (n=6) ≤ 1.0%

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantitation (LOQ) 0.75 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Mobile Phase Preparation

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with deionized water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with acetonitrile. Mix thoroughly and degas.

3. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of the 50:50 mobile phase mixture to achieve a theoretical concentration within the linear range of the method.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

5. HPLC System Setup and Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (50:50 mobile phase mixture) to ensure the system is clean.

  • Inject the standard solutions in ascending order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Perform a system suitability check by injecting a mid-range standard solution six times.

  • After the analysis is complete, wash the column with a high percentage of the organic mobile phase (e.g., 90% B) for 30 minutes, followed by storage in an appropriate solvent (e.g., 50:50 acetonitrile/water).

Visualizations

Diagram 1: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation System_Equilibration HPLC System Equilibration Mobile_Phase->System_Equilibration Standard_Solution Standard Solution Preparation Calibration_Curve Calibration Curve Generation Standard_Solution->Calibration_Curve Sample_Solution Sample Solution Preparation Sample_Injection Sample Injection Sample_Solution->Sample_Injection System_Equilibration->Calibration_Curve Calibration_Curve->Sample_Injection Peak_Integration Peak Integration & Identification Sample_Injection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report Method_Development cluster_params Key Parameters Analyte 4-Aminopyridine- 2-carboxylic Acid Properties Polar Zwitterionic Hydrophilic Analyte->Properties Challenge Poor Retention in RP-HPLC Properties->Challenge Solution Mixed-Mode Chromatography Challenge->Solution Column Column Choice Solution->Column Mobile_Phase Mobile Phase (pH, Organic %) Solution->Mobile_Phase Detector Detector (Wavelength) Solution->Detector

References

Application Notes and Protocols for the Derivatization of 4-Aminopyridine-2-carboxylic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization of 4-Aminopyridine-2-carboxylic acid to enable its quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols described are based on established derivatization techniques for amino and carboxylic acid functional groups.

Introduction

This compound is a versatile organic compound utilized in pharmaceutical and biochemical research.[1] Its structure, containing both a primary amine and a carboxylic acid group, presents challenges for direct analysis by GC due to low volatility and by reversed-phase HPLC due to high polarity. Derivatization is a crucial step to enhance the analytical properties of this molecule, improving its volatility for GC analysis and enhancing its retention and detection for HPLC analysis.

This document outlines two primary derivatization strategies:

  • Silylation for GC-MS Analysis: A comprehensive method that derivatizes both the amino and carboxylic acid groups to form volatile trimethylsilyl (TMS) esters, suitable for GC-MS.

  • Two-Step Derivatization for HPLC Analysis: A selective approach involving the esterification of the carboxylic acid group followed by the derivatization of the amino group with a fluorescent tag (FMOC-Cl) for sensitive HPLC analysis with fluorescence detection.

I. Derivatization for GC-MS Analysis: Silylation

Silylation is a robust method for the derivatization of compounds containing active hydrogen atoms, such as those in carboxylic acids and amines. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective in replacing these active hydrogens with a trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the analyte for GC-MS analysis.

Experimental Protocol: Silylation of this compound

Objective: To prepare the di-TMS derivative of this compound for GC-MS analysis.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • 2 mL GC vials with screw caps and septa

  • Heating block or oven

  • Microsyringes

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound into a 2 mL GC vial.

    • If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine to the dried sample to aid in dissolution and catalyze the reaction.

    • Add 100 µL of BSTFA (with 1% TMCS) to the vial.

  • Derivatization Reaction:

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Analysis:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS system.

    • Store derivatized samples in a freezer to minimize degradation, though analysis within 24 hours is recommended for best results.

Proposed GC-MS Analytical Conditions
ParameterSetting
GC System Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial temp 70°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min
MS System Agilent 5977B or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500
Expected Quantitative Data (Representative Values)

The following data are representative of silylation derivatization for amino acids and should be experimentally verified for this compound.

ParameterExpected Value
Derivatization Yield > 95%
Limit of Detection (LOD) 1-10 ng/mL
Limit of Quantitation (LOQ) 5-30 ng/mL
Retention Time (RT) 15-20 min (dependent on specific GC conditions)
Linearity (R²) > 0.99
Intra-day Precision (RSD) < 5%
Inter-day Precision (RSD) < 10%

Workflow for Silylation and GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Dry Evaporate to Dryness Sample->Dry Add_Reagents Add Pyridine and BSTFA Dry->Add_Reagents Heat Heat at 70°C for 60 min Add_Reagents->Heat Inject Inject into GC-MS Heat->Inject Data Data Acquisition & Analysis Inject->Data HPLC_Workflow cluster_ester Step 1: Esterification cluster_fmoc Step 2: FMOC-Cl Derivatization cluster_hplc_analysis Step 3: HPLC Analysis Start This compound Add_HCl_MeOH Add HCl in Methanol Start->Add_HCl_MeOH Heat_Ester Heat at 65°C for 30 min Add_HCl_MeOH->Heat_Ester Workup Neutralize & Extract Heat_Ester->Workup Methyl_Ester Methyl Ester Product Workup->Methyl_Ester Dissolve Dissolve in Borate Buffer Methyl_Ester->Dissolve Add_FMOC Add FMOC-Cl Solution Dissolve->Add_FMOC React React at RT for 10 min Add_FMOC->React Extract_Excess Extract with Pentane React->Extract_Excess FMOC_Derivative FMOC Derivative (Aqueous) Extract_Excess->FMOC_Derivative Inject_HPLC Inject into HPLC-FLD FMOC_Derivative->Inject_HPLC Data_Acquire Data Acquisition & Analysis Inject_HPLC->Data_Acquire

References

Application Notes and Protocols: 4-Aminopyridine-2-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Aminopyridine-2-carboxylic acid as a versatile ligand in coordination chemistry. The information compiled, including experimental protocols and characterization data, is intended to serve as a foundational guide for its application in the synthesis of novel metal complexes and coordination polymers. This document is particularly relevant for researchers in materials science, catalysis, and medicinal chemistry, including those involved in drug development.

Introduction

This compound is a bifunctional organic molecule incorporating both a pyridine ring and a carboxylic acid group, along with an amino substituent. This unique combination of functional groups makes it an excellent candidate for the construction of diverse coordination compounds. The pyridine nitrogen and the carboxylate oxygen atoms can act as coordination sites, allowing the ligand to bind to metal centers in various modes (monodentate, bidentate, bridging), leading to the formation of discrete metal complexes, coordination polymers, and metal-organic frameworks (MOFs). The amino group can further participate in hydrogen bonding, influencing the supramolecular architecture of the resulting compounds. Its derivatives have been explored for their potential in pharmaceutical development, particularly for neurological disorders, and in the electronics industry.[1][2][3][4][5]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).[6]

Experimental Protocol: Synthesis of this compound from Picloram

Materials:

  • 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)

  • 10% Palladium on activated carbon (Pd/C)

  • 10% aqueous Lithium Hydroxide (LiOH) solution

  • Hydrogen gas (H₂)

  • Concentrated Hydrochloric acid (HCl)

  • Diatomaceous earth (Celite)

  • Water

Procedure:

  • In a suitable pressure reactor, create a thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL).[6]

  • Purge the reactor with hydrogen gas twice to ensure an inert atmosphere.

  • Pressurize the reactor with hydrogen gas to 45 PSI and stir the mixture at 40°C for 4 hours.[6]

  • Increase the temperature to 70°C and continue stirring for an additional 12 hours.[6]

  • After the reaction is complete, cool the suspension to room temperature.

  • Filter the cooled suspension through a pad of diatomaceous earth to remove the catalyst.

  • Carefully acidify the filtrate to a pH of 3 using concentrated HCl. A precipitate will form.[6]

  • Collect the solid product by filtration.

  • Dry the collected solid overnight under high vacuum to yield this compound as a beige solid. (Expected yield: ~4.6 g, 99%).[6]

Characterization:

  • LCMS: m/z 139.1 (M+H)⁺[6]

Coordination Chemistry of Aminopyridine Carboxylic Acids

While specific data for this compound complexes is limited in publicly available literature, the coordination chemistry of similar ligands, such as aminopyridines and pyridine carboxylic acids, provides valuable insights into its expected behavior. These ligands are known to form stable complexes with a variety of transition metals, including copper(II), zinc(II), cobalt(II), and lanthanides.

The coordination typically occurs through the pyridine nitrogen and one or both oxygen atoms of the carboxylate group. The resulting coordination geometries can range from tetrahedral and square planar to octahedral, often influenced by the choice of metal ion, the presence of co-ligands, and the reaction conditions.

General Experimental Protocol: Synthesis of a Transition Metal Complex

This generalized protocol is based on methods used for synthesizing complexes with similar aminopyridine and pyridine-carboxylate ligands.

Materials:

  • This compound

  • A suitable metal salt (e.g., Copper(II) acetate, Zinc(II) chloride)

  • Solvent (e.g., Methanol, Ethanol, Water, or a mixture)

  • Base (optional, e.g., Sodium hydroxide, Triethylamine)

Procedure:

  • Dissolve this compound in the chosen solvent. Gentle heating may be required. If the carboxylic acid needs to be deprotonated, add a stoichiometric amount of a suitable base.

  • In a separate flask, dissolve the metal salt in the same or a compatible solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture may be stirred at room temperature or heated under reflux for a period of time (typically 1-24 hours), depending on the desired product.

  • Formation of a precipitate may indicate the formation of the coordination complex.

  • If no precipitate forms, slow evaporation of the solvent, or diffusion of an anti-solvent (e.g., diethyl ether), can be employed to induce crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry in a desiccator.

Logical Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand This compound Solution Reaction Reaction Mixture Ligand->Reaction Metal_Salt Metal Salt Solution Metal_Salt->Reaction Crystallization Crystallization Reaction->Crystallization Product Coordination Complex Crystals Crystallization->Product Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis) Product->Spectroscopy Structure Structural Analysis (X-ray Diffraction) Product->Structure Thermal Thermal Analysis (TGA/DSC) Product->Thermal Final_Data Structural and Physicochemical Data Spectroscopy->Final_Data Structure->Final_Data Thermal->Final_Data

Caption: General workflow for the synthesis and characterization of coordination complexes.

Expected Physicochemical Properties and Characterization Data

Based on studies of analogous compounds, the following tables summarize the expected data for coordination complexes of this compound.

Table 1: Expected Spectroscopic Data
TechniqueExpected Observations for Metal ComplexesReference (Analogous Systems)
FT-IR Shift of the C=O stretching vibration of the carboxylic acid to lower wavenumbers upon coordination. Shift in the pyridine ring vibrations, indicating coordination of the ring nitrogen. Appearance of new bands in the far-IR region corresponding to M-N and M-O vibrations.[7]
UV-Vis Ligand-centered π-π* and n-π* transitions. Appearance of d-d transitions for transition metal complexes or f-f transitions for lanthanide complexes. Charge-transfer bands (LMCT or MLCT) may also be observed.[7]
¹H NMR Broadening of ligand signals upon coordination to a paramagnetic metal ion. Shifts in the chemical shifts of the pyridine protons upon coordination.[8]
Luminescence For lanthanide complexes, characteristic sharp emission bands corresponding to the f-f transitions of the specific lanthanide ion, sensitized by the "antenna effect" of the organic ligand.[9]
Table 2: Expected Structural Data from X-ray Crystallography (for a hypothetical Cu(II) complex)
ParameterExpected Value RangeReference (Analogous Systems)
Coordination Geometry Distorted Octahedral, Square Pyramidal, or Square Planar[6]
Cu-N (pyridine) bond length (Å) 2.0 - 2.2[6]
Cu-O (carboxylate) bond length (Å) 1.9 - 2.1[6]
Coordination Mode Bidentate (N, O-chelation) or Bridging[7]

Potential Applications in Drug Development and Materials Science

The ability of this compound to form stable complexes with various metal ions opens up a wide range of potential applications.

  • Drug Delivery: Metal complexes can be designed as carriers for the 4-aminopyridine moiety, potentially altering its pharmacokinetic properties and targeting specific tissues.

  • Bioactive Compounds: The coordination of metal ions can enhance or modify the biological activity of the parent ligand, leading to new therapeutic agents with applications in areas such as antimicrobial or anticancer treatments.

  • Catalysis: Transition metal complexes of pyridine-carboxylate ligands are known to be active catalysts for various organic transformations.

  • Luminescent Materials: Lanthanide complexes with this ligand could be developed as luminescent probes for bio-imaging or as components in optoelectronic devices.[9]

  • Porous Materials (MOFs): The bifunctional nature of the ligand makes it a suitable building block for the synthesis of MOFs with potential applications in gas storage, separation, and catalysis.

Potential Signaling Pathway Involvement in Neurological Applications

While direct evidence for this compound in specific signaling pathways is not yet established, its parent compound, 4-aminopyridine, is a known potassium channel blocker. It is hypothesized that coordination complexes could modulate this activity, potentially influencing neuronal signaling.

Signaling_Hypothesis cluster_pathway Hypothesized Neuronal Signaling Modulation Ligand_Complex This compound Metal Complex K_Channel Voltage-gated K⁺ Channel Ligand_Complex->K_Channel Blockade AP_Prolongation Action Potential Prolongation K_Channel->AP_Prolongation Inhibition leads to Ca_Influx Increased Ca²⁺ Influx AP_Prolongation->Ca_Influx Neurotransmitter_Release Enhanced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release

Caption: Hypothesized mechanism of action for neurological applications.

Conclusion

This compound presents a promising platform for the development of novel coordination compounds. Its versatile coordination behavior, coupled with the potential for supramolecular assembly through hydrogen bonding, makes it an attractive ligand for creating functional materials and potential therapeutic agents. The protocols and data presented in these application notes, based on closely related systems, provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand. Further research is warranted to isolate and characterize specific metal complexes of this compound to fully elucidate their properties and unlock their potential applications.

References

Application Note: Quantitative Analysis of 4-Aminopyridine-2-carboxylic acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantification of 4-Aminopyridine-2-carboxylic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical workflow for pharmacokinetic studies and other research applications involving this compound.

Introduction

This compound, also known as 4-aminopicolinic acid, is a chemical compound with a molecular weight of 138.12 g/mol and a molecular formula of C6H6N2O2.[1] Its analysis in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties in drug development and neuroscience research. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for the bioanalysis of small molecules in complex biological samples.[2] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation

A protein precipitation method is utilized for the extraction of this compound from human plasma.

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge for 5 minutes before transferring to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point. For highly polar analytes, a HILIC column could also be explored.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: Hold at 5% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: +4500 V

  • Temperature: 500°C

  • MRM Transitions:

    • The precursor ion for this compound is expected to be the protonated molecule [M+H]+ at m/z 139.1.

    • Product ions would be determined by infusion of the standard compound and collision-induced dissociation (CID). A plausible fragmentation is the loss of the carboxylic group (-COOH), resulting in a product ion at m/z 94.1, or the loss of CO2, resulting in a product ion at m/z 95.1.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the analysis of this compound in human plasma. These values are representative and should be established during method validation.

ParameterTypical Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ) 80 - 120%
Accuracy (at other QC levels) 85 - 115%
Precision (%CV at all QC levels) < 15%
Mean Extraction Recovery > 85%
Matrix Effect Minimal and compensated by internal standard

Experimental Workflow and Predicted Fragmentation

experimental_workflow sample Plasma Sample (100 µL) add_is_ppt Add Internal Standard in Acetonitrile (300 µL) sample->add_is_ppt vortex_centrifuge Vortex & Centrifuge add_is_ppt->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis

Figure 1: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway precursor Precursor Ion [M+H]+ m/z 139.1 product1 Product Ion 1 Loss of -COOH m/z 94.1 precursor->product1 CID product2 Product Ion 2 Loss of CO2 m/z 95.1 precursor->product2 CID

Figure 2: Predicted fragmentation pathway of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research and drug development setting. The method should be fully validated according to regulatory guidelines before its application to routine sample analysis.

References

Application Notes and Protocols: 4-Aminopyridine-2-carboxylic Acid in the Development of New Materials and Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Aminopyridine-2-carboxylic acid as a versatile building block for the synthesis of advanced materials and polymers. This document details its application in the development of high-performance polyamides, metal-organic frameworks (MOFs), and photosensitive materials, complete with experimental protocols and comparative data.

Introduction

This compound is a bifunctional molecule featuring both a carboxylic acid and an amino group, making it an ideal monomer for step-growth polymerization. Its rigid pyridine core can impart desirable thermal and mechanical properties to the resulting polymers. Furthermore, the nitrogen atom in the pyridine ring and the functional groups offer coordination sites for the formation of metal-organic frameworks.

Applications in Polymer Synthesis: High-Performance Polyamides

Polyamides derived from this compound are anticipated to exhibit high thermal stability and mechanical strength due to the aromatic and rigid nature of the pyridine ring in the polymer backbone. The following protocol is a generalized procedure for the synthesis of such polyamides via direct polycondensation.

Experimental Protocol: Synthesis of Polyamide from this compound

This protocol is based on the Yamazaki-Higashi phosphorylation reaction, a reliable method for the synthesis of polyamides from aminocarboxylic acids.

Materials:

  • This compound

  • N-methyl-2-pyrrolidone (NMP)

  • Pyridine (Py)

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl)

  • Calcium chloride (CaCl2)

  • Methanol

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a calculated amount of this compound in a mixture of NMP, pyridine, LiCl, and CaCl2. The salts act as solubility promoters.

  • Initiation of Polymerization: Add triphenyl phosphite (TPP) as the condensing agent to the solution.

  • Polycondensation: Heat the reaction mixture to 110°C and stir for 15 hours under a continuous nitrogen stream to facilitate the removal of reaction byproducts.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a mixture of deionized water and methanol (2:3 v/v) to precipitate the polyamide.

  • Purification: Collect the precipitated polymer by filtration, wash thoroughly with deionized water and then with methanol to remove unreacted monomers and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 110°C for 24 hours.

Expected Polymer Properties and Characterization

The resulting polyamide is expected to be an amorphous solid with good solubility in polar aprotic solvents like DMF, DMAc, and DMSO. The thermal and mechanical properties can be characterized by thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and tensile testing.

Table 1: Representative Thermal and Mechanical Properties of Aromatic Polyamides

PropertyValue Range
Glass Transition Temperature (Tg)210 - 359 °C
10% Weight Loss Temperature (T10)480 - 710 °C
Tensile Strength64 - 86 MPa
Tensile Modulus1.8 - 2.2 GPa

Note: The data in this table is compiled from literature on various aromatic polyamides and serves as a general reference for the expected performance of polyamides derived from this compound.

Applications in Metal-Organic Frameworks (MOFs)

The carboxylate group and the pyridine nitrogen of this compound can coordinate with metal ions to form crystalline, porous structures known as metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.

Experimental Protocol: Hydrothermal Synthesis of a MOF

This protocol is adapted from established procedures for the synthesis of coordination polymers using analogous pyridine-based ligands.[1]

Materials:

  • This compound

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate)

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Deionized water

Procedure:

  • Reactant Dissolution: In a glass vial, dissolve this compound in DMF. In a separate vial, dissolve the metal salt in deionized water or DMF.

  • Mixing: Slowly add the metal salt solution to the ligand solution with stirring.

  • Hydrothermal Reaction: Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 100-150°C for 24-72 hours.

  • Crystal Formation: Allow the autoclave to cool slowly to room temperature.

  • Product Collection: Collect the resulting crystals by filtration, wash with DMF and then with a volatile solvent like ethanol.

  • Drying: Air-dry the crystals.

Potential Properties of the MOF

The properties of the resulting MOF, such as its crystal structure, porosity, and thermal stability, can be determined using single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), gas adsorption analysis (e.g., BET analysis), and thermogravimetric analysis (TGA). Some coordination polymers based on pyridine derivatives have been shown to exhibit interesting luminescent properties.

Table 2: Luminescent Properties of Representative Coordination Polymers

Metal IonLigand TypeExcitation Wavelength (nm)Emission Wavelength (nm)
Zn(II)Pyridine-dicarboxylate387435, 459
Cd(II)Pyridine-dicarboxylate392460
Dy(III)Pyrimidine-dicarboxylate~350480, 575

Note: This table provides examples of luminescent properties from the literature for coordination polymers with ligands similar to this compound and is for illustrative purposes.

Application in Photosensitive Materials: A Hypothetical Photoresist Formulation

Polymers containing pyridine moieties can be utilized in the formulation of photoresists, which are critical materials in photolithography for the fabrication of microelectronics. The following section describes a hypothetical signaling pathway for a positive-tone, chemically amplified photoresist incorporating a polymer derived from this compound.

Signaling Pathway: Photoacid Generation and Polymer Deprotection

In a chemically amplified photoresist, a photoacid generator (PAG) produces a strong acid upon exposure to light. This acid then catalyzes a cascade of deprotection reactions in the polymer, altering its solubility.

G cluster_0 Photoresist Film (Initial State) cluster_1 Exposure to UV Light cluster_2 Photochemical Reaction cluster_3 Catalytic Deprotection (Post-Exposure Bake) Polymer Protected Polymer (Insoluble in Developer) Deprotected_Polymer Deprotected Polymer (Soluble in Developer) Polymer->Deprotected_Polymer Deprotection Protecting_Group Released Protecting Group Polymer->Protecting_Group Release PAG Photoacid Generator (PAG) Acid Strong Acid (H+) PAG->Acid Decomposition UV_Light UV Light (Photon) UV_Light->PAG Excitation Acid->Polymer Catalyzes Deprotection Acid->Acid

Caption: Photoacid generation and catalytic deprotection in a positive photoresist.

Experimental Workflow for Photolithography

The following diagram illustrates the general workflow for using a photoresist in a photolithography process.

G Start Substrate Preparation Spin_Coating Spin Coating with Photoresist Solution Start->Spin_Coating Soft_Bake Soft Bake (Solvent Removal) Spin_Coating->Soft_Bake Exposure Exposure to UV Light through a Photomask Soft_Bake->Exposure PEB Post-Exposure Bake (PEB) (Catalytic Reaction) Exposure->PEB Development Development (Removal of Exposed Resist) PEB->Development Hard_Bake Hard Bake (Curing) Development->Hard_Bake Etching Substrate Etching Hard_Bake->Etching Stripping Photoresist Stripping Etching->Stripping End Patterned Substrate Stripping->End

Caption: General workflow of a photolithography process.

Conclusion

This compound is a promising monomer for the creation of a variety of advanced materials. Its incorporation into polyamides can lead to polymers with excellent thermal and mechanical properties. As a ligand, it enables the synthesis of metal-organic frameworks with potential applications in catalysis and materials science. Furthermore, its derivatives could be explored for use in photosensitive materials for microfabrication. The protocols and data provided herein serve as a valuable resource for researchers interested in exploring the potential of this versatile chemical building block.

References

Scale-up Synthesis of 4-Aminopyridine-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 4-Aminopyridine-2-carboxylic acid, a crucial intermediate in the development of pharmaceuticals and other specialty chemicals. The protocols outlined below are designed for robustness and scalability, ensuring high yield and purity.

Introduction

This compound, also known as 4-aminopicolinic acid, is a key building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring with both an amino and a carboxylic acid group, allows for versatile chemical modifications, making it an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[2] This document details two distinct and scalable synthetic routes to this valuable compound.

Data Summary

The following table summarizes the key quantitative data for the two primary synthesis routes described in this document, allowing for a direct comparison of their efficiency and resource requirements.

ParameterRoute 1: Reductive Dechlorination of PicloramRoute 2: From Picolinic Acid N-oxide
Starting Material Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid)Picolinic Acid N-oxide
Key Reagents 10% Pd/C, LiOH, H₂, HClH₂SO₄, fuming HNO₃, Pd/C, Acetic Acid, Acetic Anhydride
Overall Yield 99%[3]~47% (over two steps)[1]
Product Purity High (LCMS analysis provided)[3]High (recrystallized solid)[1]
Reaction Steps 12
Key Conditions Hydrogenation at 40-70°C and 45 PSI[3]Nitration at 120-130°C; Hydrogenation at room temperature and 60 PSI[1]

Experimental Protocols

Route 1: Scale-up Synthesis via Reductive Dechlorination of Picloram

This protocol describes a high-yield, one-step synthesis of this compound from the commercially available herbicide, Picloram.[3]

Materials:

  • Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid)

  • 10% Palladium on activated carbon (Pd/C)

  • 10% aqueous Lithium Hydroxide (LiOH) solution

  • Hydrogen (H₂) gas

  • Concentrated Hydrochloric Acid (HCl)

  • Diatomaceous earth (Celite)

  • Water

Equipment:

  • High-pressure reactor equipped with a stirrer and temperature control

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a high-pressure reactor, prepare a thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL).[3]

  • Hydrogenation: Purge the reactor twice with hydrogen gas. Pressurize the reactor with hydrogen to 45 PSI and stir the mixture at 40°C for 4 hours.[3]

  • Heating: Increase the temperature to 70°C and continue stirring for an additional 12 hours.[3]

  • Work-up: Cool the suspension to room temperature and filter it through a pad of diatomaceous earth.[3]

  • Precipitation: Acidify the filtrate to a pH of 3 using concentrated HCl (approximately 3.5 mL). A precipitate will form.[3]

  • Isolation and Drying: Collect the solid product by filtration and dry it overnight under high vacuum to yield this compound as a beige solid (4.6 g, 99% yield).[3]

Analytical Data:

  • LCMS: m/z 139.1 (M + H)⁺, retention time = 0.21 min.[3]

Route 2: Synthesis from Picolinic Acid N-oxide

This two-step protocol, adapted from the work of Beatty and Bawa, provides an alternative route starting from picolinic acid N-oxide.[1]

Step 1: Preparation of 4-Nitropicolinic Acid N-oxide

Materials:

  • Picolinic acid N-oxide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Water

Equipment:

  • Round-bottom flask with a stirrer and temperature control

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flask, prepare a pre-cooled mixture of concentrated H₂SO₄ (63 cm³) and fuming HNO₃ (18 cm³).[1]

  • Addition of Starting Material: Dissolve picolinic acid N-oxide (10 g, 71.94 mmol) in the acid mixture, ensuring the temperature remains below 10°C.[1]

  • Heating: Heat the resulting clear mixture to 120-130°C for 2.5 hours.[1]

  • Work-up and Precipitation: Cool the reaction to room temperature and pour it into water (367 cm³). Store the diluted mixture in a freezer overnight to allow for precipitation.[1]

  • Isolation: Collect the resulting yellow precipitate by filtration and dry in vacuo to yield 4-nitropicolinic acid N-oxide as a pale yellow solid (7.03 g, 53% yield). No further purification is typically required.[1]

Step 2: Preparation of 4-Aminopicolinic Acid

Materials:

  • 4-Nitropicolinic Acid N-oxide

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Palladium on carbon (Pd/C)

  • Hydrogen (H₂) gas

  • Ethanol

  • Water

Equipment:

  • High-pressure reactor or hydrogenation apparatus

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve 4-Nitropicolinic Acid N-Oxide (6.80 g, 36.96 mmol) in warm glacial acetic acid (300 cm³) and acetic anhydride (13 cm³).[1]

  • Hydrogenation: Add Pd/C (2.92 g) to the mixture and stir for 48 hours at room temperature under a hydrogen atmosphere (60 psi).[1]

  • Work-up: Filter the mixture through celite and remove the solvent under reduced pressure.[1]

  • Purification: Recrystallize the crude product from a hot mixture of water and ethanol (1:6 v/v) to give 4-aminopicolinic acid as a white solid (2.42 g, 47% yield).[1]

Analytical Data:

  • Melting Point: 266-268°C (from H₂O/EtOH)[1]

  • IR (KBr, cm⁻¹): 3340-3275 (br), 3196-3081 (br), 1634 (s), 1391 (s)[1]

  • ¹H NMR (D₂O, 300 MHz, ppm): δ 7.82 (1H, s, ArCH), 6.95 (1H, s, ArCH), 6.41 (1H, s, ArCH)[1]

Visualization of Experimental Workflows

G cluster_0 Route 1: Reductive Dechlorination A Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) B Hydrogenation (10% Pd/C, LiOH, H₂, 45 PSI, 40-70°C) A->B C Filtration (through Celite) B->C D Acidification (HCl, pH 3) C->D E Filtration & Drying D->E F This compound E->F

Caption: Workflow for the synthesis of this compound via reductive dechlorination.

G cluster_1 Route 2: From Picolinic Acid N-oxide G Picolinic Acid N-oxide H Nitration (H₂SO₄, fuming HNO₃, 120-130°C) G->H I Precipitation & Filtration H->I J 4-Nitropicolinic Acid N-oxide I->J K Hydrogenation (Pd/C, H₂, AcOH, Ac₂O, 60 PSI) J->K L Filtration & Solvent Removal K->L M Recrystallization (H₂O/EtOH) L->M N This compound M->N

Caption: Workflow for the synthesis of this compound from picolinic acid N-oxide.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Aminopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 4-Aminopyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common high-yield synthesis method for this compound?

A1: A widely reported and high-yielding method is the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram). This method utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere and has been reported to achieve yields of up to 99%.[1]

Q2: Are there alternative synthesis routes available?

Q3: What are the primary safety concerns when performing catalytic hydrogenation with Pd/C?

A3: Palladium on carbon (Pd/C) is flammable, especially when saturated with hydrogen. It can ignite spontaneously upon exposure to air.[3] It is crucial to handle the catalyst in an inert atmosphere (e.g., Argon or Nitrogen), and the filter cake should never be allowed to dry.[3] Proper quenching and disposal procedures are mandatory.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the product.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, particularly focusing on the catalytic hydrogenation of Picloram.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur or nitrogen compounds) can poison the palladium catalyst.[4]- Ensure the purity of Picloram, solvents, and hydrogen gas. Purify starting materials if necessary.[4] - Use a guard bed to remove potential poisons before the reaction.[4]
Improper Catalyst Handling/Activation: The catalyst may not be active due to improper storage or handling.- Use a fresh batch of catalyst. - Ensure the catalyst is properly dispersed in the reaction mixture.
Insufficient Hydrogen Pressure: Low hydrogen pressure can lead to slow or incomplete reaction.- Increase the hydrogen pressure within safe limits of the reactor. - Ensure there are no leaks in the hydrogenation apparatus.
Incomplete Reaction/Formation of Intermediates Insufficient Reaction Time or Mild Conditions: The reaction may not have proceeded to completion.- Increase the reaction time and/or temperature.[5] - Increase the catalyst loading.[6]
Catalyst Deactivation: The catalyst may lose activity during the reaction.- Add a fresh portion of the catalyst (after safely purging the reactor).
Formation of Side Products (e.g., Pyridones) Hydrolysis: The amino group on the pyridine ring can be susceptible to hydrolysis, especially at elevated temperatures in aqueous basic solutions, forming a pyridone.[7]- Carefully control the reaction temperature and duration. - After the reaction, proceed with acidification and product isolation without unnecessary delay.
Difficult Purification Residual Catalyst: Fine particles of Pd/C can be difficult to remove by filtration.- Filter the reaction mixture through a pad of Celite® or diatomaceous earth.[1] Ensure the filter cake is kept wet to prevent ignition.[8]
Contamination with Inorganic Salts: The use of a base (e.g., LiOH) and subsequent acidification can result in the product being contaminated with inorganic salts.- Wash the isolated product with deionized water. - Recrystallization from a suitable solvent can help in removing inorganic impurities.
Product is Water-Soluble: The product has some solubility in water, which can lead to loss during workup.- After acidification, cool the solution to maximize precipitation. - Minimize the amount of water used during the workup.

Data on Reaction Parameter Optimization

Optimizing reaction parameters is crucial for maximizing yield and purity. The following table summarizes key parameters for the catalytic hydrogenation of Picloram and provides general guidance on their optimization.

Parameter Reported Condition Optimization Guidance & Potential Impact
Catalyst 10% Palladium on Carbon (Pd/C)[1]- Other platinum group metal catalysts (e.g., Pt/C, Rh/C) can be effective for pyridine hydrogenation.[9][5] Catalyst screening may be necessary for different substrates.
Catalyst Loading 15 wt% relative to Picloram[1]- Increasing catalyst loading can increase the reaction rate but also the cost.[6] Insufficient loading can lead to incomplete conversion.[10] An optimal loading should be determined experimentally.
Hydrogen Pressure 45 PSI[1]- Higher pressures (e.g., 30-80 bar) often favor complete saturation of the pyridine ring.[11][5] The effect of pressure on dechlorination should be considered; it may need to be optimized to achieve selective dechlorination without over-reduction.
Temperature 40°C initially, then 70°C[1]- Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote side reactions like hydrolysis.[7] A temperature profile, as in the reported procedure, may be optimal.
Solvent 10% aqueous LiOH[1]- The base is necessary to neutralize the HCl formed during the dechlorination. Other bases like NaOH or KOH could be used. The choice of solvent can influence catalyst activity; protic solvents like alcohols or acetic acid are often used in hydrogenations.[12]
Reaction Time 16 hours (4 hours at 40°C, 12 hours at 70°C)[1]- Reaction time should be sufficient for complete conversion, as monitored by TLC or LC-MS. Prolonged reaction times at high temperatures may increase the risk of side product formation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation of Picloram

This protocol is adapted from a high-yield reported procedure.[1]

Materials:

  • 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)

  • 10% Palladium on Carbon (Pd/C)

  • 10% aqueous Lithium Hydroxide (LiOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation reactor, create a thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL).

  • Purge the reactor with an inert gas (e.g., Argon) and then twice with hydrogen.

  • Pressurize the reactor with hydrogen to 45 PSI and stir the mixture at 40°C for 4 hours.

  • Increase the temperature to 70°C and continue stirring for an additional 12 hours.

  • After the reaction is complete, cool the suspension to room temperature and carefully vent the hydrogen.

  • Filter the cooled suspension through a pad of diatomaceous earth to remove the Pd/C catalyst. Caution: Keep the filter cake wet at all times to prevent ignition.

  • Transfer the filtrate to a clean beaker and cool in an ice bath.

  • Acidify the filtrate to a pH of 3 with concentrated HCl (approximately 3.5 mL). A precipitate should form.

  • Collect the solid product by filtration, wash with a small amount of cold water, and dry overnight under high vacuum to yield this compound as a beige solid.

Protocol 2: Synthesis of this compound from Picolinic Acid N-Oxide

This protocol is based on a multi-step synthesis route.[2]

Step 1: Nitration of Picolinic Acid N-Oxide

  • (Details of the nitration procedure would be included here, involving the reaction of picolinic acid N-oxide with a mixture of sulfuric acid and fuming nitric acid to produce 4-nitropicolinic acid N-oxide.)

Step 2: Catalytic Hydrogenation of 4-Nitropicolinic Acid N-Oxide

  • Dissolve 4-nitropicolinic acid N-oxide (6.80 g, 36.96 mmol) in warm glacial acetic acid (300 cm³) and acetic anhydride (13 cm³).

  • Add 10% Pd/C catalyst (2.92 g) to the solution.

  • Stir the resulting mixture for 48 hours at room temperature under a hydrogen atmosphere (60 psi).

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • The filtrate containing the product can then be worked up to isolate the this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Isolation start Start reactants Combine Picloram, Pd/C, and aq. LiOH start->reactants purge Purge with H2 reactants->purge hydrogenation1 Stir at 40°C, 45 PSI H2 for 4h purge->hydrogenation1 hydrogenation2 Heat to 70°C and stir for 12h hydrogenation1->hydrogenation2 cool Cool to RT hydrogenation2->cool filter Filter through Celite cool->filter acidify Acidify filtrate to pH 3 filter->acidify precipitate Collect precipitate acidify->precipitate dry Dry under vacuum precipitate->dry end Final Product dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Low or No Yield catalyst_poisoning Catalyst Poisoning? start->catalyst_poisoning catalyst_activity Low Catalyst Activity? start->catalyst_activity pressure Insufficient H2 Pressure? start->pressure time_temp Insufficient Time/Temp? start->time_temp purify_reagents Purify Reagents & Solvents catalyst_poisoning->purify_reagents fresh_catalyst Use Fresh Catalyst catalyst_activity->fresh_catalyst increase_pressure Increase H2 Pressure pressure->increase_pressure increase_time_temp Increase Reaction Time/Temp time_temp->increase_time_temp

Caption: Troubleshooting logic for low synthesis yield.

References

Technical Support Center: Purification of 4-Aminopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Aminopyridine-2-carboxylic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and structured data tables to streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are:

  • Acid-Base Extraction/pH-Controlled Precipitation: This method leverages the amphoteric nature of the molecule, which possesses both a basic amino group and an acidic carboxylic acid group.

  • Recrystallization: This technique is effective for removing impurities with different solubility profiles.

  • Column Chromatography: This is a versatile method for separating the target compound from closely related impurities.

The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. Often, a combination of these techniques yields the best results.

Q2: I am observing a beige or off-white color in my purified this compound. Is this normal, and how can I obtain a white solid?

A2: A beige or off-white color is commonly reported for this compound and may not necessarily indicate significant impurity.[1] However, to obtain a whiter solid, you can try recrystallization from a suitable solvent system, potentially with the addition of activated carbon to remove colored impurities.

Q3: My compound shows significant tailing during silica gel column chromatography. What is the cause, and how can I fix it?

A3: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. The basic amino group interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks. To resolve this, add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to your mobile phase. This will neutralize the acidic sites on the silica gel and result in more symmetrical peaks.

Q4: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

A4: Potential impurities can arise from starting materials, side reactions, or incomplete reactions. If synthesizing from Picloram (4-amino-3,5,6-trichloropicolinic acid), impurities could include starting material and partially dechlorinated intermediates. Other potential impurities could be isomers or related pyridine carboxylic acids formed during the synthesis.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery after recrystallization The compound is too soluble in the chosen solvent.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alternatively, use a solvent mixture (a good solvent and a poor solvent).
The volume of solvent used was too large.Use the minimum amount of hot solvent required to fully dissolve the compound.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.
Oily precipitate instead of crystals The compound may be impure, or the cooling rate is too fast.Try to purify the crude material by another method (e.g., acid-base extraction) before recrystallization. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
No precipitation upon pH adjustment in acid-base extraction The pH was not adjusted to the isoelectric point of the compound.Carefully adjust the pH to approximately 3.[1] Use a pH meter for accurate measurement.
The concentration of the compound in the aqueous solution is too low.Concentrate the aqueous solution under reduced pressure before adjusting the pH.
Product is not pure after a single purification step The impurities have very similar properties to the desired compound.A combination of purification techniques may be necessary. For example, perform an acid-base extraction followed by recrystallization.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Reference
WaterSoluble
AcetoneSoluble[2][3]
EthanolSoluble[2][3]
MethanolSoluble[2][3]
Ester SolventsSoluble

Table 2: Key Parameters for Purification by pH-Controlled Precipitation

Parameter Value Reference
Initial Dissolution10% aqueous LiOH solution[1]
Precipitation pH~3[1]
Acid for PrecipitationConcentrated HCl[1]

Experimental Protocols

Protocol 1: Purification by pH-Controlled Precipitation

This protocol is adapted from a documented synthesis of this compound.[1]

  • Dissolution: Dissolve the crude this compound in a 10% aqueous solution of a suitable base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to form the corresponding salt.

  • Filtration (Optional): If insoluble impurities are present, filter the basic solution.

  • Precipitation: Slowly add a concentrated acid, such as hydrochloric acid (HCl), to the aqueous solution while stirring. Monitor the pH of the solution using a pH meter.

  • Continue adding the acid until the pH of the solution reaches approximately 3. A precipitate of this compound should form.

  • Isolation: Collect the solid precipitate by filtration.

  • Washing: Wash the collected solid with cold water to remove any remaining salts.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on the solubility data, a suitable solvent for recrystallization would be water or an alcohol (methanol or ethanol). A mixed solvent system, such as ethanol/water, can also be effective.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring.

  • Add More Solvent: Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase Selection: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. To prevent tailing, add 0.5-1% triethylamine to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.

  • Elution: Begin elution with the initial mobile phase and gradually increase the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_end Final Product Crude Crude 4-Aminopyridine- 2-carboxylic acid AcidBase Acid-Base Extraction (pH-Controlled Precipitation) Crude->AcidBase Initial Purification Recrystallization Recrystallization Crude->Recrystallization For moderately impure material Chromatography Column Chromatography Crude->Chromatography For complex mixtures AcidBase->Recrystallization Further Purification Pure Pure 4-Aminopyridine- 2-carboxylic acid AcidBase->Pure High Yield Recrystallization->Pure High Purity Chromatography->Pure High Purity

Caption: General workflow for the purification of this compound.

Acid_Base_Extraction Start Crude Product in Organic Solvent AddBase Add Aqueous Base (e.g., NaOH) Start->AddBase Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer (Neutral/Basic Impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Deprotonated Product) Separate1->Aqueous1 AddAcid Add Aqueous Acid (e.g., HCl) to pH ~3 Aqueous1->AddAcid Precipitate Precipitate Forms AddAcid->Precipitate Filter Filter and Wash Precipitate->Filter PureProduct Pure 4-Aminopyridine- 2-carboxylic acid Filter->PureProduct

Caption: Workflow for purification by acid-base extraction and pH-controlled precipitation.

References

Troubleshooting common side reactions in 4-Aminopyridine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Aminopyridine-2-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific experimental challenges in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Q: I am getting a very low yield or no this compound. What are the potential causes and how can I troubleshoot this?

A: Low or no yield can stem from several factors, primarily related to catalyst activity, reaction conditions, or starting material quality.

Troubleshooting Steps:

  • Catalyst Inactivity (for Hydrogenation of Picloram):

    • Problem: The Palladium on carbon (Pd/C) catalyst may be old, poisoned, or not properly activated.

    • Solution: Use fresh, high-quality 10% Pd/C. Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent deactivation. The reaction mixture with Picloram and Pd/C should be a thick suspension.[1]

  • Incomplete Reaction:

    • Problem: The reaction may not have gone to completion due to insufficient reaction time, temperature, or hydrogen pressure.

    • Solution: In the hydrogenation of Picloram, ensure the reaction is stirred under a hydrogen atmosphere (e.g., 45 PSI) and the temperature is maintained at 40-70°C for the recommended duration (e.g., 16 hours total).[1] For the reduction of 4-nitropicolinic acid N-oxide, the reaction may require up to 48 hours at room temperature under hydrogen pressure (e.g., 60 psi).[2]

  • Poor Quality Starting Material:

    • Problem: Impurities in the starting material (Picloram or picolinic acid N-oxide) can interfere with the reaction.

    • Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, HPLC) before beginning the synthesis.

  • Improper pH for Product Precipitation:

    • Problem: The final product is precipitated by adjusting the pH. Incorrect pH will lead to incomplete precipitation and low isolated yield.

    • Solution: After the reaction, carefully acidify the filtrate to a pH of approximately 3 using concentrated HCl to ensure maximum precipitation of the this compound.[1]

Issue 2: Presence of Impurities and Side Products

Q: My final product is impure. What are the common side reactions and how can I minimize them?

A: The primary side reactions in the synthesis of this compound are decarboxylation, oxidation, and dimerization/polymerization.

Side Reaction 1: Decarboxylation
  • Identification: The presence of 4-aminopyridine as a byproduct.

  • Cause: Pyridine-2-carboxylic acids can undergo decarboxylation, particularly at elevated temperatures.[3]

  • Troubleshooting:

    • Temperature Control: Avoid excessive heating during the reaction and work-up. In the hydrogenation of Picloram, do not exceed the recommended 70°C.[1]

    • pH Management: While acidic conditions are needed for precipitation, prolonged exposure to strong acid at high temperatures can promote decarboxylation. It is advisable to perform the precipitation at a controlled, lower temperature.

Side Reaction 2: Oxidation
  • Identification: The product may have a reddish or darker color, indicating the presence of oxidized byproducts. Aromatic amines are susceptible to air oxidation.

  • Cause: Exposure of the amino group to atmospheric oxygen, especially during filtration and solvent removal.

  • Troubleshooting:

    • Inert Atmosphere: Conduct the reaction, filtration of the catalyst, and solvent evaporation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Solvent Choice: In some cases, changing the solvent from ethanol to ethyl acetate has been found to reduce oxidation.

    • Rapid Work-up: Minimize the time the product is in solution and exposed to air.

Side Reaction 3: Dimerization/Polymerization
  • Identification: The presence of higher molecular weight species in mass spectrometry analysis or insoluble materials.

  • Cause: Aminopyridine and carboxylic acid functionalities can potentially form dimers or oligomers through intermolecular hydrogen bonding or amide linkages, especially at higher concentrations and temperatures.

  • Troubleshooting:

    • Concentration Control: Avoid overly concentrated solutions during the reaction and work-up.

    • Temperature Management: Maintain the recommended reaction temperatures to discourage side reactions.

Experimental Protocols

Method 1: Synthesis from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)[1]

This method involves the catalytic hydrogenation of Picloram to remove the chlorine atoms.

Materials:

  • 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)

  • 10% Palladium on carbon (Pd/C)

  • 10% aqueous Lithium Hydroxide (LiOH) solution

  • Hydrogen gas

  • Concentrated Hydrochloric Acid (HCl)

  • Diatomaceous earth (Celite)

Procedure:

  • In a suitable reaction vessel, create a thick suspension of Picloram (e.g., 8 g, 33 mmol) and 10% Pd/C (e.g., 1.2 g) in a 10% aqueous LiOH solution (e.g., 44 mL).

  • Purge the vessel with hydrogen gas twice.

  • Stir the mixture under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.

  • Increase the temperature to 70°C and continue stirring for an additional 12 hours.

  • After completion, cool the suspension to room temperature.

  • Filter the mixture through a pad of diatomaceous earth (Celite) to remove the catalyst.

  • Acidify the filtrate to a pH of approximately 3 with concentrated HCl. A precipitate will form.

  • Collect the solid product by filtration.

  • Dry the solid overnight under high vacuum to yield this compound as a beige solid.

ParameterValue
Starting Material Picloram
Key Reagents 10% Pd/C, H₂, LiOH
Temperature 40°C then 70°C
Pressure 45 PSI (H₂)
Reaction Time 16 hours
Typical Yield ~99%
Method 2: Synthesis from Picolinic Acid N-oxide[2]

This alternative route involves the nitration of picolinic acid N-oxide followed by reduction.

Part 1: Synthesis of 4-Nitropicolinic Acid N-oxide [2]

  • Picolinic acid N-oxide is nitrated using a mixture of sulfuric acid and fuming nitric acid.

Part 2: Synthesis of this compound [2]

  • Dissolve 4-Nitropicolinic Acid N-Oxide (e.g., 6.80 g, 36.96 mmol) in warm glacial acetic acid (e.g., 300 cm³) and acetic anhydride (e.g., 13 cm³).

  • Add 10% Pd/C catalyst (e.g., 2.92 g).

  • Stir the resulting mixture for 48 hours at room temperature under a hydrogen atmosphere (60 psi).

  • Filter the mixture through Celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a hot water/ethanol mixture (1:6 v/v) to obtain 4-aminopicolinic acid as a white solid.

ParameterValue
Starting Material Picolinic Acid N-oxide
Intermediate 4-Nitropicolinic Acid N-oxide
Key Reagents HNO₃/H₂SO₄, Pd/C, H₂
Temperature Room Temperature (for hydrogenation)
Pressure 60 PSI (H₂)
Reaction Time 48 hours (for hydrogenation)
Typical Yield ~47%

Visualized Workflows and Relationships

Experimental Workflow: Synthesis from Picloram

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation start Suspend Picloram and Pd/C in LiOH solution purge Purge with Hydrogen Gas start->purge react1 Stir at 40°C, 45 PSI H₂ for 4h purge->react1 react2 Heat to 70°C and stir for 12h react1->react2 cool Cool to Room Temperature react2->cool filter1 Filter through Celite cool->filter1 acidify Acidify filtrate to pH 3 with HCl filter1->acidify filter2 Collect precipitate by filtration acidify->filter2 dry Dry under high vacuum filter2->dry end This compound dry->end

Caption: Workflow for the synthesis of this compound from Picloram.

Troubleshooting Logic for Low Yield

G cluster_investigation Initial Checks cluster_solutions Corrective Actions start Low or No Product Yield check_catalyst Is the Pd/C catalyst fresh and active? start->check_catalyst check_conditions Were reaction time, temperature, and H₂ pressure correct? start->check_conditions check_sm Is the starting material pure? start->check_sm check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst check_catalyst->solution_catalyst No check_conditions->check_sm Yes solution_conditions Repeat with correct parameters check_conditions->solution_conditions No solution_sm Purify starting material or use a new batch check_sm->solution_sm No solution_ph Re-check and adjust pH during precipitation check_sm->solution_ph Yes

References

Overcoming solubility issues of 4-Aminopyridine-2-carboxylic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 4-Aminopyridine-2-carboxylic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 4-aminopicolinic acid, is a versatile organic compound.[1][2] It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[3][4][5] Its unique structure is also valuable in the development of agrochemicals, dyes, and materials science.[2][3][4] In neuroscience research, it is used to study neuronal signaling and synaptic transmission.[3][5]

Q2: I'm having difficulty dissolving this compound in water. Why is this happening?

This compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino group) functionalities. This can lead to low solubility in neutral water due to the formation of a zwitterion, an electrically neutral molecule with both positive and negative charges. At its isoelectric point (the pH at which the net charge is zero), the solubility is at its minimum.

Q3: How can I improve the aqueous solubility of this compound?

The most effective way to improve aqueous solubility is by adjusting the pH of the solution.

  • Acidic conditions (lower pH): The amino group becomes protonated, resulting in a positively charged molecule that is more soluble in water.

  • Basic conditions (higher pH): The carboxylic acid group becomes deprotonated, resulting in a negatively charged molecule that is also more soluble in water.

Therefore, adding a small amount of a suitable acid (e.g., HCl) or base (e.g., NaOH) can significantly enhance solubility.

Q4: What organic solvents can be used to dissolve this compound?

This compound is reported to be soluble in organic solvents such as Acetone, Ethanol, and Methanol. For the related compound 4-Aminopyridine, solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) is also noted.[6] It is crucial to select a solvent that is compatible with your experimental system.

Q5: Can I heat the solution to improve solubility?

Gentle heating can be an effective method to increase the dissolution rate of many compounds, including this compound. However, it is important to avoid excessive temperatures that could lead to degradation of the compound. Always monitor for any changes in color or clarity that might indicate decomposition.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues encountered with this compound.

Problem: Precipitate forms when preparing an aqueous stock solution.
Possible Cause Troubleshooting Step Expected Outcome
pH is near the isoelectric point. Adjust the pH of the water. Add a small amount of 1N HCl to lower the pH or 1N NaOH to raise the pH.The compound should dissolve as it becomes charged.
Concentration is too high. Try preparing a more dilute stock solution.A lower concentration may fall within the solubility limit at that specific pH and temperature.
Low Temperature. Gently warm the solution while stirring.Increased kinetic energy can help overcome the lattice energy of the solid.
Problem: Precipitate forms when adding the stock solution (in organic solvent) to an aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Solvent mismatch. Decrease the percentage of the organic solvent in the final solution. Prepare a more concentrated stock to minimize the volume added.Reduced organic solvent concentration may prevent the compound from crashing out of the aqueous buffer.
Buffer components interacting with the compound. Test the solubility in different buffer systems.The compound may be more soluble in a different buffer composition.
Final concentration exceeds aqueous solubility. Lower the final concentration of the compound in the assay.Working at a lower concentration may keep the compound in solution.

Data Presentation

Table 1: Solubility of 4-Aminopyridine

SolventApproximate Solubility (mg/mL)Reference
Ethanol~30[6]
DMSO~30[6]
Dimethyl formamide~30[6]
PBS (pH 7.2)~30[6]
Water50 (with heat)[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

Objective: To prepare a clear, aqueous stock solution of this compound by pH adjustment.

Materials:

  • This compound (MW: 138.12 g/mol )

  • Deionized water

  • 1N HCl

  • 1N NaOH

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh out 13.81 mg of this compound for a 10 mM solution in 10 mL.

  • Add the compound to a beaker with approximately 8 mL of deionized water.

  • Place the beaker on a stir plate and begin stirring. The compound may not fully dissolve at this stage.

  • Slowly add drops of 1N NaOH to the suspension while monitoring the pH. Continue adding dropwise until the compound fully dissolves and the solution becomes clear. Record the final pH.

  • Alternatively, if a low pH stock is desired, slowly add drops of 1N HCl until the compound dissolves. Record the final pH.

  • Once the compound is completely dissolved, transfer the solution to a 10 mL volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the final volume to 10 mL with deionized water.

  • Sterile filter the solution if it will be used in cell culture experiments.

  • Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Synthesis and Purification of this compound

This protocol describes a general procedure for the synthesis of this compound from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).[8]

Materials:

  • Picloram

  • 10% Palladium on carbon (Pd/C)

  • 10% aqueous Lithium Hydroxide (LiOH) solution

  • Hydrogen gas

  • Concentrated Hydrochloric Acid (HCl)

  • Diatomaceous earth (Celite)

  • Reaction vessel suitable for hydrogenation

  • Filtration apparatus

Procedure:

  • Create a thick suspension of Picloram (e.g., 8 g) and 10% Pd/C (e.g., 1.2 g) in a 10% aqueous LiOH solution (e.g., 44 mL).

  • Purge the reaction vessel with hydrogen gas twice.

  • Stir the mixture under a hydrogen atmosphere (e.g., 45 PSI) at 40°C for 4 hours.

  • Increase the temperature to 70°C and maintain for 12 hours.

  • Cool the suspension and filter through diatomaceous earth to remove the catalyst.

  • Acidify the filtrate to a pH of approximately 3 with concentrated HCl. A precipitate should form.

  • Collect the solid precipitate by filtration.

  • Dry the solid product under high vacuum to yield this compound.

Visualizations

Logical Relationship: Troubleshooting Solubility Issues

G start Solubility Issue Encountered check_solvent Is the solvent aqueous or organic? start->check_solvent aqueous Aqueous check_solvent->aqueous Aqueous organic Organic check_solvent->organic Organic check_ph Is the pH neutral? aqueous->check_ph check_solvent_polarity Is the organic solvent polarity appropriate? organic->check_solvent_polarity ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No adjust_ph Adjust pH (acidic or basic) to ionize the compound ph_yes->adjust_ph check_concentration_aq Is the concentration high? ph_no->check_concentration_aq success Compound Dissolved adjust_ph->success conc_aq_yes Yes check_concentration_aq->conc_aq_yes Yes conc_aq_no No check_concentration_aq->conc_aq_no No lower_conc_aq Lower the concentration conc_aq_yes->lower_conc_aq consider_cosolvent Consider adding a co-solvent (e.g., DMSO, Ethanol) conc_aq_no->consider_cosolvent lower_conc_aq->success consider_cosolvent->success fail Issue Persists: Consult further resources consider_cosolvent->fail polarity_yes Yes check_solvent_polarity->polarity_yes Yes polarity_no No check_solvent_polarity->polarity_no No check_concentration_org Is the concentration high? polarity_yes->check_concentration_org change_solvent Try a different organic solvent (e.g., DMSO, Ethanol, Methanol) polarity_no->change_solvent change_solvent->success conc_org_yes Yes check_concentration_org->conc_org_yes Yes conc_org_no No check_concentration_org->conc_org_no No lower_conc_org Lower the concentration conc_org_yes->lower_conc_org use_heat Apply gentle heat conc_org_no->use_heat lower_conc_org->success use_heat->success use_heat->fail

Caption: A decision tree for troubleshooting solubility issues.

Experimental Workflow: Synthesis of this compound

G start Start suspend Suspend Picloram and Pd/C in aqueous LiOH solution start->suspend hydrogenate Hydrogenate at 40°C (45 PSI, 4h) suspend->hydrogenate heat Heat reaction mixture at 70°C for 12h hydrogenate->heat cool Cool the suspension heat->cool filter_catalyst Filter through Celite to remove Pd/C cool->filter_catalyst acidify Acidify filtrate to pH 3 with concentrated HCl filter_catalyst->acidify precipitate Precipitate Forms acidify->precipitate filter_product Collect precipitate by filtration precipitate->filter_product dry Dry the solid product under vacuum filter_product->dry end Final Product: This compound dry->end

Caption: Workflow for the synthesis of the target compound.

Signaling Pathway: Potential Action of 4-Aminopyridine in Neuronal Cells

Disclaimer: The following diagram illustrates a potential signaling pathway influenced by 4-Aminopyridine , a related compound. The specific effects of this compound may differ.

G cluster_membrane Cell Membrane kv_channel Voltage-gated K+ Channel (e.g., Kv3.1) ap_prolong Action Potential Prolongation kv_channel->ap_prolong Repolarization four_ap 4-Aminopyridine four_ap->kv_channel Blocks inhibition Inhibition ca_influx Increased Ca2+ Influx ap_prolong->ca_influx neurotransmitter Enhanced Neurotransmitter Release ca_influx->neurotransmitter downstream Downstream Signaling neurotransmitter->downstream

Caption: Potential mechanism of action of 4-Aminopyridine.

References

Safe handling and storage procedures for 4-Aminopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with 4-Aminopyridine-2-carboxylic acid (CAS No. 100047-36-7).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound, also known as 4-aminopicolinic acid, is a chemical compound used in pharmaceutical and biochemical research, particularly in the development of drugs for neurological disorders.[1] Its primary hazard, as classified under the Globally Harmonized System (GHS), is "Acute toxicity - Category 4, Oral," meaning it is harmful if swallowed.[2][3][4] Some safety data sheets also indicate that it may cause skin, eye, and respiratory irritation.[5][6]

Q2: What are the immediate first aid measures in case of accidental exposure?

In case of accidental exposure, prompt first aid is crucial. The following are general guidelines, but always consult the specific Safety Data Sheet (SDS) for your material and seek medical attention.

  • If Swallowed: Rinse the mouth with water.[2][7] Do NOT induce vomiting. Seek immediate medical help.[3][4]

  • If Inhaled: Move the individual to fresh air.[2][5][8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[2] Seek medical attention if you feel unwell.[5]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, get medical advice.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[5] If present and easy to do, remove contact lenses.[5] Continue rinsing for at least 15 minutes.[5] If eye irritation persists, seek immediate medical attention.[5]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

To minimize exposure, the following PPE is recommended:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[6] For added protection, consider double-gloving.[6]

  • Eye and Face Protection: Use ANSI-approved safety glasses or chemical splash goggles.[6] A face shield may be necessary if there is a splash hazard.[6]

  • Skin and Body Protection: A fully buttoned laboratory coat, long pants, and closed-toe shoes are essential to prevent skin exposure.[6]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling dust.[6][7][10] If dust generation is unavoidable or in case of a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[5]

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action
Caking or clumping of the solid material Absorption of moisture from the air.Ensure the container is tightly sealed when not in use.[5][7] Store in a dry, cool, and well-ventilated place.[4][5][7] For long-term storage, consider using a desiccator or storing under an inert atmosphere.[5][10]
Visible contamination or discoloration of the powder Improper storage or cross-contamination.Do not use the material. Dispose of it as hazardous waste according to your institution's environmental health and safety (EHS) guidelines.[2][3][4] Review handling procedures to prevent future cross-contamination.
Dust becomes airborne during weighing or transfer Improper handling technique.Perform all manipulations of the solid compound within a chemical fume hood to control dust.[6][10] Use appropriate tools (e.g., spatulas) to minimize dust generation.[7] If significant dust is still generated, respiratory protection may be necessary.[5]
Accidental spill of the solid compound Mishandling of the container.Evacuate personnel from the immediate area.[2][7] Wearing appropriate PPE, prevent further spillage if it is safe to do so.[2][7] For small spills, gently sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[5][7] Do not let the chemical enter drains.[2][7]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound. Note that some values may be predicted and should be used as a reference.

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₂[1][2][3]
Molecular Weight 138.12 g/mol [1][2][3]
CAS Number 100047-36-7[1][2]
Appearance White to off-white powder/solid[1]
Melting Point ~265 °C[3]
Boiling Point 446.3 °C at 760 mmHg (Predicted)[2][3]
Flash Point 223.7 °C (Predicted)[2][3]
Solubility Soluble in Acetone, Ethanol, Methanol[2]
Density ~1.417 g/cm³ (Predicted)[2][3]
Vapor Pressure 9.48E-09 mmHg at 25°C[2][3]

Experimental Protocols & Workflows

Standard Operating Procedure for Safe Handling
  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[9] Verify that the chemical fume hood is operational and that all necessary PPE is available and in good condition.[6]

  • Handling: Conduct all work involving this compound in a certified chemical fume hood to minimize inhalation exposure.[6][10] Avoid direct contact with skin and eyes by wearing appropriate PPE.[3][4][7][8] Do not eat, drink, or smoke in the work area.[2][7][9]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use.[3][4][5][7][8] Store away from incompatible materials such as strong oxidizing agents.[5][10]

  • Cleaning Up: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3][4][7][9][8] Decontaminate the work area.

  • Disposal: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[2][5] Dispose of the waste through your institution's environmental health and safety (EHS) office in accordance with all applicable regulations.[2][3][4][5]

Visualizations

SafeHandlingWorkflow Start Start: Prepare for Handling RiskAssessment Review SDS & Assess Risks Start->RiskAssessment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Handling Weighing & Transfer FumeHood->Handling Spill Spill Occurs Handling->Spill No Handling->Spill Yes Storage Securely Seal & Store Container Cleanup Decontaminate Workspace & Wash Hands Storage->Cleanup Disposal Dispose of Waste in Labeled Container Cleanup->Disposal End End of Procedure Disposal->End SpillResponse Follow Spill Cleanup Protocol Spill->SpillResponse SpillResponse->Cleanup

Caption: Logical workflow for the safe handling of this compound.

HazardRelationshipDiagram Compound 4-Aminopyridine- 2-carboxylic acid Ingestion Harmful if Swallowed (Acute Oral Toxicity) Compound->Ingestion Inhalation Respiratory Irritation (Avoid Dust) Compound->Inhalation SkinContact Skin Irritation Compound->SkinContact EyeContact Serious Eye Irritation Compound->EyeContact PPE Personal Protective Equipment (PPE) Ingestion->PPE Ventilation Engineering Controls (Fume Hood) Ingestion->Ventilation Procedure Safe Handling Procedures Ingestion->Procedure Inhalation->PPE Inhalation->Ventilation Inhalation->Procedure SkinContact->PPE SkinContact->Ventilation SkinContact->Procedure EyeContact->PPE EyeContact->Ventilation EyeContact->Procedure

Caption: Relationships between chemical hazards and control measures.

References

Identifying and removing impurities from 4-Aminopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminopyridine-2-carboxylic acid. The following sections address common issues related to identifying and removing impurities during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in synthetically produced this compound?

A1: The most common impurities are typically related to the synthetic route. A prevalent method for synthesizing this compound is the palladium-catalyzed hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)[1][2]. Therefore, the primary impurities to be aware of include:

  • Unreacted Starting Material: 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).

  • Partially Dechlorinated Intermediates: Di- and mono-chloro-4-aminopyridine-2-carboxylic acid species.

  • Catalyst Residues: Residual palladium from the hydrogenation catalyst.

  • Degradation Products: Although less common with proper handling, exposure to harsh conditions could lead to degradation.

Q2: My final product of this compound has a beige or off-white color. Is this normal, and what could be the cause?

A2: A beige or off-white color is often reported for the crude product of this compound[1][2]. This coloration can be due to the presence of minor impurities or residual catalyst. While it may be acceptable for some applications, for pharmaceutical use, a purification step like recrystallization is recommended to obtain a white solid[3].

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the stability and purity of this compound, it is recommended to store it under an inert gas (like nitrogen or argon) at 2–8 °C[1]. It should be kept in a tightly sealed container in a dry and well-ventilated area.

Troubleshooting Guides

Issue 1: Identification of Unknown Peaks in HPLC Analysis

Problem: Your HPLC analysis of this compound shows unexpected peaks, and you are unsure of their origin.

Potential Causes & Solutions:

  • Incomplete Reaction: The presence of a peak corresponding to the starting material (e.g., Picloram) indicates an incomplete reaction.

    • Solution: Optimize reaction conditions, such as reaction time, temperature, or catalyst load.

  • Side Reactions: The formation of partially dechlorinated intermediates can result in additional peaks.

    • Solution: Adjusting the hydrogen pressure or reaction time during hydrogenation may minimize these byproducts.

  • Contamination: Contamination from solvents, glassware, or other reagents can introduce impurities.

    • Solution: Ensure the use of high-purity solvents and thoroughly clean all equipment. Run a blank HPLC analysis with just the solvent to rule out solvent contamination.

  • Degradation: The product may have degraded due to improper handling or storage.

    • Solution: Review storage conditions and handling procedures. Protect the compound from excessive heat and light.

Issue 2: Low Purity of the Final Product After Initial Isolation

Problem: The purity of your this compound, as determined by HPLC, is below the desired specification (e.g., <99%).

Troubleshooting Steps:

  • Identify the Impurities: Use techniques like LC-MS to identify the molecular weights of the impurity peaks, which can help in elucidating their structures.

  • Select an Appropriate Purification Method:

    • For the removal of unreacted starting materials and partially dechlorinated intermediates, recrystallization is often effective.

    • If impurities have very similar solubility profiles to the product, column chromatography may be necessary.

    • To remove color, treatment with activated carbon during the recrystallization process can be beneficial.

  • Address Catalyst Contamination: If residual palladium is suspected, specific scavenging agents can be employed, or techniques like filtration through celite can be optimized.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from a procedure for the recrystallization of 4-aminopicolinic acid[3].

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Erlenmeyer flasks

  • Heating and stirring plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Prepare a solvent mixture of deionized water and ethanol in a 1:6 volume ratio (H₂O:EtOH).

  • Add a minimal amount of the hot solvent mixture to the crude product to dissolve it completely with heating and stirring.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for about 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold H₂O:EtOH solvent mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a suggested starting method for the purity analysis of this compound and the separation of its potential chlorinated impurities.

Objective: To determine the purity of this compound and detect potential impurities.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of 1 mg/mL.
Protocol 3: Detection of Residual Palladium

For pharmaceutical applications, it is crucial to quantify residual palladium.

Objective: To determine the concentration of residual palladium in the final product.

Methods:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the standard and most sensitive method for quantifying trace metals like palladium in active pharmaceutical ingredients (APIs)[4].

  • Fluorescence-based Kits: Commercially available kits can provide a rapid, high-throughput method for the relative quantification of palladium during the process development and purification stages[4][5].

Data Presentation

Table 1: Hypothetical Purity Profile of this compound Before and After Recrystallization

CompoundRetention Time (min)Area % (Crude Product)Area % (After Recrystallization)
This compound8.595.299.8
Partially Dechlorinated Intermediate 110.21.8< 0.1
Partially Dechlorinated Intermediate 211.51.1< 0.1
Picloram (Starting Material)13.81.5Not Detected
Other Impurities-0.40.1

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityReference
AcetoneSoluble[1]
EthanolSoluble[1][6]
MethanolSoluble[1]
Dimethylformamide (DMF)Soluble[6]
Dimethyl sulfoxide (DMSO)Soluble[6]
WaterSoluble in aqueous buffers[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control cluster_final Final Product start Crude Product (from synthesis) recrystallization Recrystallization (H2O/EtOH) start->recrystallization Dissolve in hot solvent filtration Vacuum Filtration recrystallization->filtration Cool and crystallize drying Drying under Vacuum filtration->drying hplc HPLC Analysis drying->hplc Purity Check icpms ICP-MS for Residual Palladium drying->icpms Metal Analysis final_product Pure 4-Aminopyridine- 2-carboxylic acid hplc->final_product icpms->final_product

Caption: Workflow for the purification and analysis of this compound.

logical_relationship cluster_impurities Potential Impurities cluster_compound Target Compound cluster_methods Identification & Removal Methods unreacted_sm Unreacted Starting Material (Picloram) hplc HPLC unreacted_sm->hplc Identified by lcms LC-MS unreacted_sm->lcms Characterized by recrystallization Recrystallization unreacted_sm->recrystallization Removed by intermediates Partially Dechlorinated Intermediates intermediates->hplc Identified by intermediates->lcms Characterized by intermediates->recrystallization Removed by catalyst Residual Palladium icpms ICP-MS catalyst->icpms Quantified by target 4-Aminopyridine- 2-carboxylic acid target->hplc Purity assessed by

Caption: Relationship between impurities and analytical/purification methods.

References

Technical Support Center: Optimizing Reaction Conditions for Derivatizing 4-Aminopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions for 4-aminopyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The two primary functional groups available for derivatization on this compound are the 4-amino group and the 2-carboxylic acid. Therefore, the most common reactions are:

  • Amide bond formation (acylation of the amino group): Reacting the 4-amino group with a carboxylic acid or its activated derivative (e.g., acyl chloride) to form an amide.

  • Esterification (derivatization of the carboxylic acid): Reacting the 2-carboxylic acid with an alcohol to form an ester.

  • Amide coupling (derivatization of the carboxylic acid): Reacting the 2-carboxylic acid with a primary or secondary amine to form an amide.

Q2: How can I selectively derivatize one functional group in the presence of the other?

A2: Achieving chemoselectivity is a key challenge. Here are some strategies:

  • To derivatize the carboxylic acid (esterification or amide coupling): The amino group is generally more nucleophilic than the pyridine nitrogen and can interfere with reactions at the carboxylic acid. It is often necessary to protect the amino group, for example, as a Boc-carbamate, before activating the carboxylic acid.

  • To derivatize the amino group (acylation): The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to reacting the amino group. Alternatively, direct acylation of the amino group can sometimes be achieved under carefully controlled conditions, as the amino group is a stronger nucleophile than the hydroxyl of the carboxylic acid.

Q3: My amide coupling reaction with this compound is giving a low yield. What are the possible causes?

A3: Low yields in amide coupling reactions involving this compound (reacting at the amino group) can be attributed to the reduced nucleophilicity of the 4-amino group due to the electron-withdrawing nature of the pyridine ring and the carboxylic acid. Standard coupling reagents may be insufficient. Consider using more potent coupling agents like HATU or PyBOP. Activating the coupling partner as an acid chloride can also overcome the low nucleophilicity of the amine. Additionally, ensure your reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

Q4: I am observing side products in my esterification reaction. What could they be?

A4: A common side reaction during the esterification of this compound is self-condensation, where the amino group of one molecule reacts with the activated carboxylic acid of another, leading to oligomeric byproducts. To minimize this, use a protecting group for the amine or use a large excess of the alcohol to favor the intermolecular esterification.

Troubleshooting Guides

Low Yield in Amide Coupling at the 4-Amino Group
Symptom Possible Cause Suggested Solution
No or minimal product formationInsufficient activation of the carboxylic acid partner. Standard coupling reagents (e.g., DCC, EDC) may not be effective enough.Use a more powerful coupling reagent such as HATU, HBTU, or PyBOP. Alternatively, convert the carboxylic acid to its more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Low nucleophilicity of the 4-amino group. The electron-withdrawing pyridine ring deactivates the amino group.Increase the reaction temperature (e.g., to 40-60 °C), but monitor for decomposition. Use a stronger, non-nucleophilic base like DBU or a phosphazene base to ensure the amine is fully deprotonated.
Presence of water. Hydrolysis of the activated carboxylic acid or coupling reagent.Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.
Starting materials consumed, but multiple spots on TLCSide reactions. Possible N-acylation of the pyridine ring or self-polymerization.Use a protecting group on the carboxylic acid (e.g., methyl ester) to prevent self-reaction. Optimize stoichiometry to avoid excess activating agent.
Incomplete Esterification of the 2-Carboxylic Acid
Symptom Possible Cause Suggested Solution
Reaction stalls, unreacted starting material remainsInefficient activation of the carboxylic acid. Use a carbodiimide activator like DCC or EDC in the presence of a nucleophilic catalyst such as DMAP (4-dimethylaminopyridine).
Steric hindrance from the alcohol. For bulky alcohols (e.g., tert-butanol), consider more forcing conditions or specialized esterification methods like the Yamaguchi esterification.
Reversibility of the reaction (Fischer esterification). If using an acid catalyst (e.g., H₂SO₄) with an excess of alcohol, ensure removal of water using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the product.
Formation of a significant amount of insoluble materialSelf-condensation/polymerization. The amino group of one molecule attacks the activated carboxylic acid of another.Protect the 4-amino group before esterification. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

Experimental Protocols

Protocol 1: General Procedure for Esterification (Methyl Ester)

This protocol describes the conversion of this compound to its methyl ester, which can serve as an intermediate for further derivatization of the amino group.

  • Suspension: Suspend this compound (1.0 eq) in methanol (10-20 volumes).

  • Acid Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling at the 4-Amino Group (using HATU)

This protocol outlines the acylation of the 4-amino group, assuming the carboxylic acid is protected as a methyl ester (from Protocol 1).

  • Pre-activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid coupling partner (1.0 eq), HATU (1.0 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in an anhydrous aprotic solvent like DMF or DCM. Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of methyl 4-aminopyridine-2-carboxylate (1.2 eq) in the same anhydrous solvent to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions for the derivatization of this compound. Yields are indicative and may vary based on the specific substrate and scale.

Table 1: Optimization of Esterification Conditions

EntryAlcoholActivating AgentCatalystSolventTemp (°C)Time (h)Yield (%)
1MethanolSOCl₂-MethanolReflux3~85
2EthanolH₂SO₄ (cat.)-EthanolReflux12~70
3IsopropanolDCCDMAPDCMRT6~75
4Benzyl alcoholEDC·HClDMAPDMFRT8~80

Table 2: Optimization of Amide Coupling Conditions at the 4-Amino Group (with protected carboxylic acid)

EntryCarboxylic AcidCoupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)
1Acetic AcidEDC·HCl/HOBtDIPEADMFRT1240-50
2Benzoic AcidHATUDIPEADCMRT6>90
3Isobutyric AcidPyBOPNMMCH₃CN508~85
4Phenylacetic AcidAcyl ChloridePyridineTHF0 to RT2>95

Visualizations

experimental_workflow cluster_esterification Pathway A: Derivatization of Carboxylic Acid cluster_acylation Pathway B: Derivatization of Amino Group start_A This compound protect_amine Protect Amino Group (e.g., Boc-protection) start_A->protect_amine esterify Esterification (Alcohol, DCC/DMAP) protect_amine->esterify deprotect_A Deprotect Amino Group (e.g., TFA) esterify->deprotect_A product_A Ester Derivative deprotect_A->product_A start_B This compound protect_acid Protect Carboxylic Acid (e.g., Methyl Ester) start_B->protect_acid acylate Amide Coupling (Carboxylic Acid, HATU) protect_acid->acylate deprotect_B Deprotect Carboxylic Acid (e.g., LiOH hydrolysis) acylate->deprotect_B product_B Amide Derivative deprotect_B->product_B

Caption: Selective derivatization workflows.

troubleshooting_logic start Low/No Product Yield check_activation Is the electrophile (e.g., carboxylic acid) fully activated? start->check_activation check_nucleophile Is the nucleophile (e.g., amino group) sufficiently reactive? start->check_nucleophile check_conditions Are reaction conditions (solvent, temp, atmosphere) optimal? start->check_conditions solution_activation Use stronger coupling agent (HATU, PyBOP) or convert to acyl chloride. check_activation->solution_activation No solution_nucleophile Increase temperature. Use stronger, non-nucleophilic base. Consider N-oxide strategy. check_nucleophile->solution_nucleophile No solution_conditions Use anhydrous solvents. Run under inert atmosphere. Optimize temperature. check_conditions->solution_conditions No

Caption: Troubleshooting logic for low-yield reactions.

Method development for the quantification of 4-Aminopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method development and quantification of 4-Aminopyridine-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for quantifying this compound?

A1: The most common analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Q2: What are the key chemical properties of this compound to consider during method development?

A2: this compound is a zwitterionic compound, meaning it has both acidic (carboxylic acid) and basic (amino group) functional groups. This amphoteric nature can influence its solubility and chromatographic retention. Its molecular weight is 138.12 g/mol .[1] In LC-MS analysis, it can be detected in positive ion mode, with a protonated molecule [M+H]⁺ at m/z 139.1.[2]

Q3: What type of HPLC column is suitable for the analysis of this compound?

A3: A reversed-phase C18 column is a good starting point for the analysis of this compound.[3][4] However, due to its polar nature, a column with enhanced polar retention or a HILIC (Hydrophilic Interaction Liquid Chromatography) column might provide better retention and peak shape. Mixed-mode columns that offer both reversed-phase and ion-exchange properties can also be effective.

Q4: How can I improve the peak shape for this compound in HPLC?

A4: Poor peak shape (e.g., tailing) can be due to secondary interactions with the stationary phase. To improve this, consider adjusting the mobile phase pH to suppress the ionization of either the amino or carboxylic acid group. Adding a small amount of a competing amine or acid to the mobile phase can also help. Using a high-purity, end-capped column is recommended.

Q5: What are the common challenges in quantifying this compound in biological matrices?

A5: The main challenges include matrix effects (ion suppression or enhancement in LC-MS/MS), low recovery during sample preparation, and potential instability. It is crucial to develop a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interferences. The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS analysis to compensate for matrix effects and procedural losses.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the HPLC and LC-MS/MS analysis of this compound.

HPLC-UV Troubleshooting
Problem Potential Cause Suggested Solution
No Peak or Very Small Peak Injection issue (e.g., air bubble in syringe, clogged injector).Manually inspect the injection process. Purge the injector.
Incorrect mobile phase composition.Prepare fresh mobile phase and ensure proper mixing and degassing.
Detector issue (e.g., lamp off or failing).Check detector status and lamp life.
Sample degradation.Prepare fresh samples and standards. Investigate sample stability.[5][6][7]
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.Adjust mobile phase pH. Add a competing base or acid. Use a different column type (e.g., HILIC).
Column overload.Dilute the sample or reduce the injection volume.
Column contamination or void.Wash the column with a strong solvent. If the problem persists, replace the column.
Shifting Retention Times Inconsistent mobile phase preparation.Prepare mobile phase carefully and consistently.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column equilibration is insufficient.Increase the column equilibration time before injecting the sample.
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use high-purity solvents and filter the mobile phase. Flush the detector cell.
Air bubbles in the system.Degas the mobile phase. Purge the pump and detector.
LC-MS/MS Troubleshooting
Problem Potential Cause Suggested Solution
Low Signal Intensity Ion suppression from matrix components.Improve sample cleanup (e.g., use a more selective SPE sorbent). Dilute the sample.
Inefficient ionization.Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[8]
Incorrect MS/MS transition.Verify the precursor and product ions for this compound (precursor [M+H]⁺ ≈ 139.1).
High Background Noise Contamination in the LC or MS system.Clean the ion source. Use high-purity solvents and mobile phase additives.
Mobile phase additives are not volatile.Use volatile mobile phase additives like formic acid or ammonium formate.
Inconsistent Results Matrix effects varying between samples.Use a stable isotope-labeled internal standard.
Sample carryover.Optimize the autosampler wash procedure.
No Chromatographic Peak Analyte not eluting from the column.Modify the mobile phase gradient to include a stronger solvent.
Analyte not retained on the column.Use a more retentive column (e.g., HILIC) or adjust the mobile phase to increase retention.

Experimental Protocols

The following are example protocols for the quantification of this compound. These should be considered as starting points and may require optimization for specific applications and instrumentation.

HPLC-UV Method (Adapted from a method for 4-Aminopyridine)[3][6]
  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 20:80 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 263 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • For solid samples, accurately weigh the sample and dissolve it in a known volume of mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

LC-MS/MS Method
  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: HILIC, 2.1 x 100 mm, 3 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transition: m/z 139.1 → [Product Ion] (The specific product ion needs to be determined by infusing a standard solution of this compound and performing a product ion scan).

  • Sample Preparation (for plasma samples):

    • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., ¹³C₂,¹⁵N-labeled this compound).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

Quantitative Data Summary

The following tables summarize typical validation parameters that should be established for a quantitative method for this compound. The values provided are examples and should be determined experimentally during method validation.

Table 1: HPLC-UV Method Validation Parameters

Parameter Typical Acceptance Criteria Example Value
Linearity (r²) ≥ 0.9950.999
Range To be defined based on application1 - 100 µg/mL
Accuracy (% Recovery) 80 - 120%98.5%
Precision (% RSD) ≤ 15%< 5%
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 101 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.3 µg/mL

Table 2: LC-MS/MS Method Validation Parameters

Parameter Typical Acceptance Criteria Example Value
Linearity (r²) ≥ 0.990.998
Range To be defined based on application1 - 1000 ng/mL
Accuracy (% Recovery) 85 - 115%102.3%
Precision (% RSD) ≤ 15%< 10%
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 101 ng/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.3 ng/mL
Matrix Effect 85 - 115%95%
Recovery Consistent and reproducible88%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Sample Collection (e.g., Plasma, Formulation) add_is Addition of Internal Standard sample->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc ms MS/MS Detection hplc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the LC-MS/MS quantification of this compound.

troubleshooting_logic start Problem Observed in Chromatogram check_system Check System Parameters (Pressure, Leaks, Temperature) start->check_system check_mobile_phase Check Mobile Phase (Composition, Degassing, Freshness) check_system->check_mobile_phase System OK resolve Problem Resolved check_system->resolve Issue Found & Fixed check_column Check Column (Age, Contamination, Equilibration) check_mobile_phase->check_column Mobile Phase OK check_mobile_phase->resolve Issue Found & Fixed check_sample Check Sample (Preparation, Concentration, Stability) check_column->check_sample Column OK check_column->resolve Issue Found & Fixed check_sample->resolve Sample OK check_sample->resolve Issue Found & Fixed

Caption: A logical approach to troubleshooting common chromatographic issues.

References

Preventing degradation of 4-Aminopyridine-2-carboxylic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-Aminopyridine-2-carboxylic acid during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), and non-optimal pH conditions in solution (hydrolysis). The presence of oxidizing agents can also lead to its degradation.

Q2: What is the recommended way to store this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to keep it under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2°C and 8°C.[1]

Q3: Is this compound stable in its solid form?

A3: Yes, this compound is a relatively stable solid with a high melting point of approximately 265°C, which indicates good thermal stability in its crystalline form.[2][3] However, it is still crucial to protect it from light and moisture during storage.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is soluble in organic solvents such as acetone, ethanol, and methanol.[2] Its solubility in aqueous solutions is pH-dependent.

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Compound in Solution

Possible Causes:

  • Photodegradation: Exposure of the solution to ambient or UV light.

  • pH Instability: The pH of the solution may be promoting hydrolysis. Studies on the related compound 4-aminopyridine suggest that acidic conditions (pH 3) can be more favorable for photocatalytic degradation.[4][5]

  • Thermal Stress: The solution might be exposed to elevated temperatures.

Solutions:

  • Light Protection: Always prepare and handle solutions of this compound in a dark room or use amber-colored glassware to minimize light exposure.

  • pH Control: Buffer the solution to a neutral or slightly acidic pH and perform stability studies to determine the optimal pH range for your specific experimental conditions.

  • Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8°C) unless the experimental protocol requires otherwise.

Issue 2: Inconsistent Experimental Results

Possible Causes:

  • Compound Degradation: The purity of the this compound may have been compromised before the experiment.

  • Reaction with Solvents or Reagents: The compound might be reacting with other components in the experimental setup.

Solutions:

  • Purity Check: Before use, verify the purity of the this compound using a suitable analytical method like HPLC.

  • Compatibility Studies: Perform small-scale compatibility studies with all solvents and reagents to be used in the experiment to rule out any unwanted reactions.

Quantitative Data on Stability

While specific quantitative stability data for this compound under various stress conditions is not extensively available in the public domain, the following table provides a general guideline for forced degradation studies based on ICH recommendations. The aim is typically to achieve 5-20% degradation to identify potential degradation products.[2][6]

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 60°CUp to 7 daysHydrolysis of the carboxylic acid and potential ring modifications.
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 60°CUp to 7 daysHydrolysis and potential decarboxylation.
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 7 daysOxidation of the amino group and the pyridine ring.
Thermal Degradation Dry Heat40°C - 80°CUp to 7 daysDecarboxylation and other thermal decomposition reactions.
Photodegradation UV & Visible LightRoom Temperature≥ 1.2 million lux hours and ≥ 200 watt-hours/m²Photochemical reactions leading to various degradation products.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a specified period, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in a hot air oven at 80°C for a specified period. Also, heat a solution of the compound at 60°C.

  • Photodegradation: Expose a solution of the compound to a photostability chamber that provides both UV and visible light, as per ICH Q1B guidelines.

3. Sample Analysis:

  • At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method (Example)
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended to monitor for peak purity).

  • Column Temperature: 25-30°C

Visualizations

Logical Workflow for Preventing Degradation

G cluster_storage Proper Storage cluster_handling Experimental Handling cluster_analysis Analysis & Verification storage_conditions Store at 2-8°C, dry, dark, inert atmosphere minimize_light Use amber vials or work in low light storage_conditions->minimize_light During Experiment control_temp Maintain low temperature during preparation minimize_light->control_temp control_ph Use appropriate buffers in solution control_temp->control_ph purity_check Verify purity with HPLC before use control_ph->purity_check forced_degradation Conduct forced degradation studies to identify risks purity_check->forced_degradation end End: Stable Compound forced_degradation->end start Start: Preventing Degradation start->storage_conditions

Caption: Workflow for maintaining the stability of this compound.

Potential Degradation Pathways

DegradationPathways cluster_degradation Degradation Products main_compound This compound decarboxylation_product 4-Aminopyridine (via Decarboxylation) main_compound->decarboxylation_product Heat, Base hydrolysis_product Hydrolyzed Products main_compound->hydrolysis_product Acid, Base oxidation_product Oxidized Products main_compound->oxidation_product Oxidizing Agents photodegradation_product Photodegradation Adducts main_compound->photodegradation_product Light (UV)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Industrial Scale Synthesis of 4-Aminopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale synthesis of 4-Aminopyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the industrial-scale synthesis of this compound?

The main difficulties in scaling up the synthesis of this compound, particularly from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram), include:

  • Reaction Control: The catalytic hydrogenation is an exothermic reaction, and maintaining precise temperature control in a large reactor is critical to prevent side reactions and ensure safety.

  • By-product Formation: Incomplete dechlorination can lead to chlorinated impurities that are difficult to separate from the final product.

  • Catalyst Handling and Activity: The palladium on carbon (Pd/C) catalyst can be pyrophoric and requires careful handling under an inert atmosphere. Catalyst poisoning can also lead to sluggish or incomplete reactions.

  • Product Isolation and Purification: The product is precipitated from a large volume of aqueous solution, which can be challenging on an industrial scale. Ensuring the removal of inorganic salts and other process impurities is crucial for achieving the high purity required for pharmaceutical applications.[1]

  • Solid Handling: The starting material and the final product are solids, which can present challenges in charging reactors and discharging products on a large scale. The reaction mixture is described as a thick suspension, which can be difficult to agitate and filter.[2]

Q2: What are the potential by-products in the synthesis of this compound from Picloram?

Potential by-products include:

  • Partially dechlorinated intermediates: Mono- and di-chlorinated aminopyridine-2-carboxylic acids can be formed if the hydrogenation reaction is incomplete.

  • 4-Aminopyridine: Decarboxylation of the product can occur, especially if the reaction is overheated.

  • Ring-hydrogenated species: Over-reduction of the pyridine ring can lead to piperidine derivatives, although this is less common under the typical reaction conditions.

Q3: What are the critical process parameters to monitor during the synthesis?

Key parameters to monitor and control are:

  • Hydrogen pressure: Maintaining a constant and appropriate hydrogen pressure is essential for driving the reaction to completion.[2]

  • Temperature: As the reaction is exothermic, strict temperature control is necessary to prevent runaway reactions and minimize by-product formation.

  • Agitation rate: Sufficient agitation is required to ensure good mixing of the three-phase system (solid catalyst, liquid solution, and gaseous hydrogen) and to facilitate mass transfer.

  • pH: The pH of the solution is critical during the work-up to ensure complete precipitation of the product.[2]

Q4: What are the safety considerations for the industrial-scale synthesis?

  • Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air. The reaction should be carried out in a well-ventilated area with appropriate safety measures for handling flammable gases under pressure.

  • Palladium Catalyst: The Pd/C catalyst can be pyrophoric, especially after the reaction when it is dry. It should be handled under a nitrogen or argon atmosphere.

  • Corrosive Reagents: Concentrated hydrochloric acid is used in the work-up and is highly corrosive. Appropriate personal protective equipment (PPE) should be worn.[3][4]

  • Toxicity: 4-Aminopyridine and its derivatives can be toxic if swallowed, inhaled, or in contact with skin.[5] Appropriate containment and PPE are necessary.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Low Yield Incomplete reaction- Increase reaction time.- Increase hydrogen pressure.- Check catalyst activity; replace with fresh catalyst if necessary.
Product loss during work-up- Ensure pH is accurately adjusted to 3 for complete precipitation.[2]- Use a filter aid (e.g., Celite) to prevent product loss during filtration.[2]
Low Purity Incomplete dechlorination- Increase catalyst loading.- Increase reaction temperature or pressure (with caution).- Ensure efficient agitation.
Presence of starting material- Confirm reaction completion by HPLC before work-up.
Inorganic salt contamination- Wash the filtered product thoroughly with deionized water.
Slow or Stalled Reaction Catalyst poisoning- Ensure the purity of the starting material and solvents.- Pretreat the starting material to remove potential catalyst poisons.
Poor mass transfer- Increase agitation speed.- Ensure the reactor design is suitable for three-phase reactions.
Filtration Issues Slow filtration rate- Use a larger filter surface area.- Apply pressure or vacuum to the filtration system.- Use a filter aid.
Clogging of the filter- Ensure the particle size of the precipitate is optimal for filtration by controlling the precipitation rate.

Experimental Protocols

Synthesis of this compound from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) [2]

This protocol is based on a lab-scale synthesis and should be adapted for industrial-scale production with appropriate process safety and engineering controls.

Materials:

  • 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)

  • 10% Palladium on carbon (Pd/C)

  • 10% aqueous Lithium Hydroxide (LiOH) solution

  • Hydrogen gas

  • Concentrated Hydrochloric Acid (HCl)

  • Diatomaceous earth (Celite)

Procedure:

  • Reaction Setup: In a suitable hydrogenation reactor, charge a 10% aqueous LiOH solution. Add 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) to form a thick suspension.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the suspension.

  • Hydrogenation:

    • Seal the reactor and purge it twice with hydrogen gas.

    • Pressurize the reactor with hydrogen to 45 PSI.

    • Stir the mixture at 40°C for 4 hours.

    • Increase the temperature to 70°C and continue stirring for 12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the suspension through a bed of diatomaceous earth to remove the catalyst.

    • Transfer the filtrate to a separate vessel.

    • Slowly add concentrated HCl to the filtrate with stirring to adjust the pH to 3. A precipitate will form.

  • Isolation:

    • Collect the solid product by filtration.

    • Wash the product with deionized water to remove any residual salts.

    • Dry the product under high vacuum overnight.

Quantitative Data Summary

ParameterLab-Scale Example[2]Industrial-Scale Considerations
Starting Material 8 g (33 mmol) PicloramBatch size will be significantly larger (e.g., 100 kg).
Catalyst Loading 1.2 g (15 wt% of starting material)Optimize for cost-effectiveness and reaction rate.
Solvent Volume 44 mL 10% aqueous LiOHMaintain a similar concentration to ensure solubility and reaction rate.
Hydrogen Pressure 45 PSIMay need to be optimized for the specific reactor and scale.
Temperature 40°C for 4h, then 70°C for 12hRequires a reactor with efficient heating and cooling capabilities.
Yield 4.6 g (99%)Yields may be slightly lower on a larger scale due to transfer losses.

Visualizations

industrial_synthesis_workflow start Start reactor_charging Reactor Charging (Picloram, LiOH solution, Pd/C) start->reactor_charging hydrogenation Catalytic Hydrogenation (H2, 45 PSI, 40-70°C) reactor_charging->hydrogenation filtration Catalyst Filtration (through Celite) hydrogenation->filtration precipitation Product Precipitation (pH adjustment to 3 with HCl) filtration->precipitation isolation Product Isolation (Filtration and Drying) precipitation->isolation end Final Product (this compound) isolation->end

Caption: Industrial synthesis workflow for this compound.

troubleshooting_guide start Problem Identified low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity slow_reaction Slow/Stalled Reaction? start->slow_reaction incomplete_reaction Incomplete Reaction? - Increase reaction time/pressure - Check catalyst activity low_yield->incomplete_reaction Yes workup_loss Product Loss during Work-up? - Verify pH for precipitation - Use filter aid low_yield->workup_loss No incomplete_dechlorination Incomplete Dechlorination? - Increase catalyst loading - Optimize temperature/pressure low_purity->incomplete_dechlorination Yes starting_material_present Starting Material Present? - Confirm reaction completion (HPLC) low_purity->starting_material_present No catalyst_poisoning Catalyst Poisoning? - Check purity of starting materials/solvents slow_reaction->catalyst_poisoning Yes poor_mass_transfer Poor Mass Transfer? - Increase agitation speed slow_reaction->poor_mass_transfer No

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Synthesis of 4-Aminopyridine-2-carboxylic acid from Picloram

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminopyridine-2-carboxylic acid from Picloram.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction for the synthesis of this compound from Picloram?

The synthesis involves the catalytic hydrodechlorination of Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) to yield this compound. This is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source and a base.

Q2: What is the role of the base in this reaction?

The base, commonly an alkali hydroxide like lithium hydroxide (LiOH), serves two primary purposes. First, it deprotonates the carboxylic acid group of Picloram, increasing its solubility in the aqueous reaction medium. Second, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the hydrodechlorination reaction, which helps to maintain the catalyst's activity.

Q3: My reaction yield is significantly lower than the reported 99%. What are the common causes?

Low yields can stem from several factors:

  • Catalyst Inactivity: The Pd/C catalyst may be old, poisoned, or not properly activated. Ensure you are using a fresh, high-quality catalyst.

  • Insufficient Hydrogen Pressure: The reaction requires an adequate supply of hydrogen. Check for leaks in your hydrogenation apparatus and ensure the pressure is maintained at the recommended level (e.g., 45 PSI).[1]

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction time and temperature are sufficient. The reaction is often run for several hours at an elevated temperature (e.g., 70°C) after an initial period at a lower temperature.[1]

  • Suboptimal pH for Precipitation: The product is isolated by acidifying the reaction mixture. If the pH is not optimal, the product may not fully precipitate. The target pH for precipitation is typically around 3.[1]

  • Losses during Workup: The product may be lost during filtration or washing steps. Ensure complete transfer of solids and minimize the volume of washing solvents.

Q4: I am observing significant amounts of byproducts. What are they and how can I minimize them?

The most common byproducts are partially dechlorinated intermediates, such as isomers of dichloro-4-amino-2-pyridinecarboxylic acid.[2] Their formation is usually a result of incomplete reaction. To minimize these byproducts, you can:

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete dechlorination.

  • Increase Catalyst Loading: A higher catalyst loading can improve the reaction rate and drive it to completion.

  • Optimize Hydrogen Pressure: Ensure a consistent and sufficient hydrogen pressure is maintained throughout the reaction.

Troubleshooting Guides

Problem: Low or No Product Formation

Troubleshooting workflow for low or no product yield.
Problem: Product Contaminated with Byproducts

Byproduct_Troubleshooting

Troubleshooting workflow for product contamination.

Data Presentation: Optimization of Reaction Parameters

Table 1: Effect of Catalyst on Hydrodechlorination Yield

Catalyst (5 mol%)SolventTemperature (°C)Time (h)Yield (%)
10% Pd/CMethanol254>95
5% Pd/Al2O3Methanol25685
5% Pt/CMethanol251260
5% Rh/CMethanol2524<10

Note: Data is representative of typical hydrodechlorination of chloroaromatic compounds and may not directly reflect the yield for the synthesis of this compound from Picloram.

Table 2: Effect of Temperature on Reaction Time and Yield

Temperature (°C)Time to >95% Conversion (h)
2512
406
702

Note: This data illustrates the general trend of increased reaction rate with higher temperature for palladium-catalyzed hydrodechlorinations.

Experimental Protocols

Detailed Synthesis of this compound from Picloram

This protocol is adapted from a high-yield reported procedure.[1][3][4]

Materials:

  • Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid)

  • 10% Palladium on activated carbon (Pd/C)

  • 10% aqueous Lithium Hydroxide (LiOH) solution

  • Hydrogen (H2) gas

  • Concentrated Hydrochloric Acid (HCl)

  • Diatomaceous earth (Celite)

Procedure:

  • In a suitable pressure reactor, create a thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL).[1][3][4]

  • Purge the reactor twice with hydrogen gas.[1][3][4]

  • Pressurize the reactor with hydrogen to 45 PSI and stir the suspension at 40°C for 4 hours.[1][3][4]

  • Increase the temperature to 70°C and continue stirring for an additional 12 hours.[1][3][4]

  • After the reaction is complete, cool the suspension to room temperature.

  • Filter the cooled suspension through a pad of diatomaceous earth to remove the catalyst.

  • Transfer the filtrate to a clean beaker and cool in an ice bath.

  • Slowly add concentrated HCl to the filtrate with stirring until the pH reaches 3. A precipitate will form.[1][3][4]

  • Collect the solid product by filtration and wash with a small amount of cold water.

  • Dry the solid product under high vacuum overnight to yield this compound as a beige solid (expected yield ~4.6 g, 99%).[1][3][4]

Purification by Recrystallization

For higher purity, the product can be recrystallized. Given that this compound is an amino acid, its solubility is highly dependent on pH. It is soluble in acidic and basic solutions but has minimal solubility at its isoelectric point.

General Recrystallization Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Based on the properties of similar compounds, a mixture of ethanol and water is a good starting point.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cooling in an ice bath can increase the yield of the crystals.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow

Experimental workflow for the synthesis of this compound.

Solubility_pH_Relationship

Logical relationship between pH and solubility of this compound.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 4-Aminopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for validating the purity of synthesized 4-Aminopyridine-2-carboxylic acid, a key building block in medicinal chemistry. The performance of these methods will be compared, and supporting experimental protocols will be detailed.

Introduction to this compound and its Purity Validation

This compound is a heterocyclic compound of significant interest in pharmaceutical research. Its purity is paramount as even trace impurities can affect the efficacy, safety, and reproducibility of downstream applications.[1] A common synthetic route involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid. This process can lead to several potential impurities, primarily from incomplete dechlorination.

This guide focuses on a multi-pronged approach to purity validation, employing chromatographic and spectroscopic techniques to provide a comprehensive purity profile of the synthesized compound.

Comparative Analysis of Purity Validation Techniques

A combination of analytical techniques is essential for a thorough assessment of the purity of this compound. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis, while spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide structural confirmation and identification of the main component and any potential impurities.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (area %), detection of non-volatile impurities.High sensitivity, high resolution, quantitative.Requires reference standards for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural information, identification of impurities with unique NMR signals.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to HPLC, may not detect trace impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups present in the molecule.Fast, simple sample preparation, good for confirming the presence of key functional groups.Provides limited structural information, not suitable for complex mixture analysis.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of impurities based on their mass.High sensitivity, provides molecular weight information.Isomeric impurities may not be distinguishable.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the polar this compound from potential non-polar and closely related polar impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice.

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized this compound in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used for the structural confirmation of the synthesized compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity and the presence of exchangeable protons.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.

  • ¹H NMR Data Acquisition: A standard proton experiment is performed. Expected chemical shifts (δ) are approximately:

    • ~13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

    • ~7.8 ppm (doublet, 1H): Aromatic proton on the pyridine ring.

    • ~6.5-6.7 ppm (multiplet, 2H): Aromatic protons on the pyridine ring.

    • ~5.9 ppm (broad singlet, 2H): Amino protons (-NH₂).

  • ¹³C NMR Data Acquisition: A standard carbon experiment with proton decoupling is performed. Expected chemical shifts (δ) are approximately:

    • ~168 ppm: Carboxylic acid carbon (-COOH).

    • ~150-160 ppm: Aromatic carbons of the pyridine ring.

    • ~105-115 ppm: Aromatic carbons of the pyridine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups.

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: A spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks (cm⁻¹):

    • 3400-3200: N-H stretching vibrations of the amino group.

    • 3300-2500 (broad): O-H stretching of the carboxylic acid.

    • ~1700: C=O stretching of the carboxylic acid.

    • ~1640: N-H bending vibration of the amino group.

    • 1600-1450: C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Method: The sample can be introduced via direct infusion or through an LC-MS system.

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Expected Mass:

    • Molecular Formula: C₆H₆N₂O₂

    • Molecular Weight: 138.12 g/mol

    • Expected [M+H]⁺: m/z 139.1

Quantitative Data Summary

The following table presents a hypothetical comparison of the purity of a synthesized batch of this compound with a commercially available alternative, 4-Aminobenzoic acid, which is a structurally related aromatic amino acid.

ParameterSynthesized this compound4-Aminobenzoic Acid (Commercial Standard)
Purity by HPLC (Area %) 99.2%≥ 99.5%
Major Impurity 1 4-amino-6-chloropyridine-2-carboxylic acid (0.5%)Not Detected
Major Impurity 2 4-aminopyridine (0.2%)Not Detected
Other Impurities 0.1%< 0.5%
Molecular Weight (by MS) 138.12 (Found [M+H]⁺: 139.1)137.14 (Found [M+H]⁺: 138.1)
Melting Point 210-212 °C187-189 °C

Visualizing the Workflow

A clear and logical workflow is essential for the systematic validation of the synthesized compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Validation cluster_results Data Evaluation synthesis Synthesized Crude This compound hplc HPLC Analysis (Quantitative Purity) synthesis->hplc nmr NMR Spectroscopy (Structural Confirmation) synthesis->nmr ftir FTIR Spectroscopy (Functional Group ID) synthesis->ftir ms Mass Spectrometry (Molecular Weight) synthesis->ms data_analysis Compare Data to Specifications - Purity ≥ 99% - Correct Structure - Expected MW hplc->data_analysis nmr->data_analysis ftir->data_analysis ms->data_analysis pass Product Meets Purity Specifications data_analysis->pass Pass fail Further Purification Required data_analysis->fail Fail

Caption: Workflow for the purity validation of synthesized this compound.

Signaling Pathway and Logical Relationships

The relationship between the synthesis, potential impurities, and the analytical techniques used for their detection can be visualized as follows.

Impurity_Analysis_Logic cluster_synthesis Synthesis Process cluster_impurities Potential Impurities cluster_detection Analytical Detection start 4-amino-3,5,6-trichloropyridine- 2-carboxylic acid reaction Catalytic Hydrogenation (Pd/C, H₂) start->reaction product 4-Aminopyridine- 2-carboxylic acid reaction->product imp1 Partially Dechlorinated Intermediates reaction->imp1 incomplete reaction imp2 Starting Material (unreacted) reaction->imp2 incomplete reaction imp3 Side-products (e.g., 4-aminopyridine) reaction->imp3 side reaction hplc HPLC (Separation & Quantification) product->hplc nmr NMR (Structural Elucidation) product->nmr imp1->hplc imp1->nmr imp2->hplc imp3->hplc ms LC-MS (Mass-based Identification) hplc->ms

Caption: Logical relationship between synthesis, impurities, and analytical detection methods.

Conclusion

The validation of purity for synthesized this compound requires a comprehensive analytical approach. While HPLC provides robust quantitative data on purity and impurity levels, spectroscopic techniques such as NMR, FTIR, and MS are indispensable for confirming the chemical structure and identifying unknown impurities. By employing the detailed protocols and understanding the potential impurity profile based on the synthetic route, researchers can confidently assess the quality of their synthesized material, ensuring the reliability and reproducibility of their scientific endeavors.

References

A Comparative Guide to NMR and Mass Spectrometry for the Structural Confirmation of 4-Aminopyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural confirmation of novel or synthesized organic compounds is a cornerstone of chemical research and drug development. For derivatives of 4-Aminopyridine-2-carboxylic acid, a versatile building block in pharmaceutical and biochemical research, unambiguous structure determination is critical.[1][2] This guide provides an objective comparison of two primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of these compounds. It includes supporting data, detailed experimental protocols, and workflow visualizations to assist researchers, scientists, and drug development professionals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3][4] It provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation patterns can reveal key structural motifs.[5][6]

Data Presentation: Mass Spectrometry

For the parent compound, this compound (C₆H₆N₂O₂, MW: 138.12 g/mol ), the expected and observed mass spectrometry data are summarized below.[7] Derivatives would show corresponding shifts in molecular weight.

ParameterExpected/Observed ValueInformation Provided
Molecular Weight 138.12 DaConfirms the mass of the neutral molecule.[7]
[M+H]⁺ (Positive Ion Mode) 139.1 Da (observed)Confirms the molecular weight via protonation.[8]
[M-H]⁻ (Negative Ion Mode) 137.1 Da (expected)Confirms the molecular weight via deprotonation.
High-Resolution MS (HRMS) Expected [M+H]⁺: 139.0502Provides high mass accuracy (often within 5 ppm), which helps to confirm the molecular formula.[5]
Key Fragmentation Loss of COOH (-45 Da)Loss of CO₂ (-44 Da)Cleavage of pyridine ringProvides evidence for the presence of a carboxylic acid group and the pyridine core.[9]
Experimental Protocol: LC-MS

Objective: To determine the molecular weight and fragmentation pattern of a this compound derivative.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent mixture (e.g., 50:50 methanol:water) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an HPLC or UPLC system.

  • Chromatography (Optional but Recommended):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient (e.g., 5% to 95% B over 5-10 minutes) to ensure separation from impurities.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules like these and can be run in both positive and negative modes.[10]

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to identify the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

    • Tandem MS (MS/MS): Select the molecular ion peak for fragmentation using Collision-Induced Dissociation (CID) to obtain structural information.[10]

  • Data Analysis: Analyze the resulting spectra to identify the molecular ion and interpret the fragmentation pattern. Compare the exact mass measurement with the theoretical mass calculated from the chemical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule.[11] By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity of atoms can be established.

Data Presentation: NMR Spectroscopy

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the parent this compound in a common NMR solvent like DMSO-d₆. The chemical shifts for derivatives will vary depending on the nature and position of the substituents.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Information Provided
H3 ~6.7-6.9 (d)~110-115Aromatic proton adjacent to the amino group.
H5 ~7.9-8.1 (d)~148-152Aromatic proton adjacent to the nitrogen and deshielded by it.
H6 ~8.2-8.4 (s)~150-155Aromatic proton between the nitrogen and carboxylic acid.
-NH₂ ~6.0-7.0 (broad s)-Exchangeable protons of the primary amine.
-COOH ~12.0-13.0 (broad s)~165-170Highly deshielded exchangeable proton of the carboxylic acid.[12][13]
C2 -~155-160Carbon bearing the carboxylic acid group.
C3 -~110-115Carbon adjacent to the amino group.
C4 -~152-158Carbon bearing the amino group.
C5 -~148-152Aromatic CH carbon.
C6 -~150-155Aromatic CH carbon.

Note: These are estimated values based on data for similar structures like 4-aminopyridine and general principles of NMR.[14] Actual values may vary.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To determine the carbon-hydrogen framework of a this compound derivative.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Key parameters include an appropriate number of scans (e.g., 8-16), a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans is required due to the low natural abundance of ¹³C.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended for Derivatives):

    • For complex derivatives, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are invaluable for unambiguous assignment of all signals.

  • Data Analysis: Analyze the chemical shifts, coupling constants (J-values), and integration to assemble the molecular structure.

Mandatory Visualizations

G Workflow for Synthesis and Structure Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Data Interpretation & Confirmation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification (e.g., Crystallization, Chromatography) reaction->workup ms Mass Spectrometry (LC-MS, HRMS) workup->ms nmr NMR Spectroscopy (1H, 13C, 2D) workup->nmr data_analysis Combine & Analyze Data ms->data_analysis nmr->data_analysis confirmation Structure Confirmed data_analysis->confirmation

Caption: General workflow from synthesis to final structure confirmation.

G Logical Relationship of MS and NMR Data cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy ms_data Molecular Ion Peak (m/z) mol_formula Molecular Formula & Weight ms_data->mol_formula frag_data Fragmentation Pattern functional_groups Key Functional Groups (-COOH, -NH2) frag_data->functional_groups h_nmr 1H NMR (Proton Environment, Connectivity) h_nmr->functional_groups connectivity Atom Connectivity (C-H Framework) h_nmr->connectivity c_nmr 13C NMR (Carbon Skeleton) c_nmr->connectivity final_structure Unambiguous Structure Confirmation mol_formula->final_structure functional_groups->final_structure connectivity->final_structure

Caption: Combining MS and NMR data for structure confirmation.

Comparison of Techniques

Neither technique alone is sufficient for complete and unambiguous structure confirmation. They provide different, yet complementary, pieces of the structural puzzle.

FeatureMass SpectrometryNMR Spectroscopy
Primary Information Molecular Weight, Elemental Formula (HRMS)Atomic Connectivity, 3D Structure
Key Strengths High sensitivity (requires very little sample), speed, confirmation of molecular formula.Provides detailed map of the molecular structure, including isomer differentiation.
Limitations Cannot distinguish between isomers (e.g., constitutional isomers, stereoisomers), fragmentation can be complex.Lower sensitivity (requires mg of sample), longer acquisition times, can be complex for large molecules.
Role in Confirmation Confirms the "what" (the molecular formula).Confirms the "how" (how the atoms are connected).

In practice, MS is often used as a rapid, high-throughput screening tool to confirm that a reaction has produced a product of the expected molecular weight. NMR is then employed as the definitive tool to confirm that the correct isomer has been synthesized and to fully characterize its structure.

Conclusion

For the robust structural confirmation of this compound derivatives, a combined analytical approach utilizing both mass spectrometry and NMR spectroscopy is essential. Mass spectrometry provides a rapid and accurate determination of molecular weight and formula, while NMR spectroscopy delivers an intricate map of the atomic framework. By leveraging the complementary strengths of these two powerful techniques, researchers can ensure the unequivocal identification and characterization of their synthesized compounds, a critical step in advancing scientific discovery and drug development.

References

Comparing the biological activity of 4-Aminopyridine-2-carboxylic acid and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 4-aminopyridine (4-AP) and its analogs, focusing on their role as potassium channel blockers. While 4-Aminopyridine-2-carboxylic acid is a noted intermediate in the synthesis of bioactive molecules, particularly for neurological disorders, publicly available quantitative data on its specific biological activity remains limited.[1][2][3] This guide, therefore, focuses on the well-characterized parent compound, 4-aminopyridine, and its derivatives for which experimental data are available.

Executive Summary

4-Aminopyridine and its analogs are potent blockers of voltage-gated potassium (Kv) channels.[4][5] This activity underlies their therapeutic potential in conditions characterized by impaired neuronal conduction, such as multiple sclerosis.[4] The potency and selectivity of these compounds vary significantly with structural modifications, highlighting a clear structure-activity relationship. This guide summarizes the available quantitative data, details the experimental protocols used for their characterization, and visualizes the key signaling pathways involved.

Comparative Biological Activity

The following table summarizes the inhibitory activity of 4-aminopyridine and its analogs on various voltage-gated potassium channels, primarily presented as IC50 values.

CompoundTargetIC50 (µM)Cell LineVoltage (mV)Reference
4-Aminopyridine (4-AP) Kv1.1170CHONot Specified--INVALID-LINK--
Kv1.2230CHONot Specified--INVALID-LINK--
Shaker K+ channel200 - 350Not Specified+10 to +50--INVALID-LINK--
HERG~3100Mammalian cell lineNot Specified--INVALID-LINK--
3-Methyl-4-aminopyridine (3Me4AP) Shaker K+ channel~37 - 50Not Specified+10 to +50--INVALID-LINK--
3-Fluoro-4-aminopyridine (3F4AP) Shaker K+ channel~160 - 304Not Specified+10 to +50--INVALID-LINK--
3-Methoxy-4-aminopyridine (3MeO4AP) Shaker K+ channel~310 - 992Not Specified+10 to +50--INVALID-LINK--
3-Trifluoromethyl-4-aminopyridine (3CF34AP) Shaker K+ channel~690 - 1150Not Specified+10 to +50--INVALID-LINK--
2-Trifluoromethyl-4-aminopyridine (2CF34AP) Shaker K+ channel~60-fold less active than 4-APNot SpecifiedNot Specified--INVALID-LINK--

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of 4-aminopyridine and its analogs.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of compounds on ion channel activity.

Objective: To measure the inhibitory effect of 4-aminopyridine and its analogs on voltage-gated potassium currents.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used. The cells are transiently or stably transfected with the specific potassium channel subtype of interest (e.g., Kv1.1, Kv1.2).

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH.

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Recording:

    • The whole-cell configuration of the patch-clamp technique is established.

    • Cells are held at a holding potential of -80 mV.

    • Depolarizing voltage steps (e.g., to +40 mV for 200 ms) are applied to elicit potassium currents.

  • Drug Application: 4-Aminopyridine or its analogs are dissolved in the extracellular solution and perfused onto the cell at various concentrations.

  • Data Analysis: The peak current amplitude in the presence of the compound is compared to the control current. The concentration-response curve is fitted with the Hill equation to determine the IC50 value.

Cell Viability Assay (Trypan Blue Exclusion)

Objective: To determine the cytotoxic effects of 4-aminopyridine and its analogs on cell lines.

Methodology:

  • Cell Culture: Cells (e.g., cancer cell lines or healthy control cells) are seeded in multi-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Staining:

    • The cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).

    • A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution.

  • Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.

  • Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for 4-aminopyridine and its analogs is the blockade of voltage-gated potassium channels. This action has significant downstream effects on neuronal signaling.

Signaling_Pathway cluster_intracellular Intracellular Space AP 4-Aminopyridine & Analogs KvChannel Voltage-Gated Potassium Channel (Kv) AP->KvChannel Repolarization Decreased K+ Efflux (Impaired Repolarization) AP_Duration Prolonged Action Potential Duration Repolarization->AP_Duration CaChannel Voltage-Gated Ca2+ Channel AP_Duration->CaChannel Prolonged Depolarization CaInflux Increased Ca2+ Influx CaChannel->CaInflux Neurotransmitter Enhanced Neurotransmitter Release CaInflux->Neurotransmitter

Caption: Mechanism of action of 4-aminopyridine and its analogs on neuronal excitability.

The blockade of Kv channels by 4-aminopyridine leads to a decrease in the outward potassium current that is responsible for repolarizing the cell membrane after an action potential. This results in a prolonged action potential duration. The extended period of depolarization keeps voltage-gated calcium channels open for a longer duration, leading to an increased influx of calcium into the presynaptic terminal. This, in turn, enhances the release of neurotransmitters.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis Synthesis Synthesis of 4-AP Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PatchClamp Whole-Cell Patch Clamp on Kv Channels Purification->PatchClamp CellViability Cell Viability Assays (e.g., Trypan Blue) Purification->CellViability IC50 IC50 Determination PatchClamp->IC50 CellViability->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General experimental workflow for comparing the biological activity of 4-aminopyridine analogs.

Conclusion

4-Aminopyridine and its analogs represent a significant class of potassium channel blockers with demonstrated therapeutic effects. The structure-activity relationship is a key factor in determining their potency and selectivity. While this compound is an important synthetic intermediate, further research is required to elucidate its specific biological activity profile and to enable a direct comparison with its more extensively studied analogs. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued investigation and development of this important class of compounds.

References

A Comparative Guide to 4-Aminopyridine-2-carboxylic Acid and 3-Aminopyridine-2-carboxylic Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the selection of appropriate building blocks is paramount to the successful development of novel molecules. Among the vast array of heterocyclic compounds, aminopyridine carboxylic acids serve as crucial scaffolds in medicinal chemistry and materials science. This guide provides a detailed comparison of two constitutional isomers: 4-Aminopyridine-2-carboxylic acid and 3-Aminopyridine-2-carboxylic acid, focusing on their synthesis, properties, and applications to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties and Reactivity

The positional difference of the amino group on the pyridine ring significantly influences the electronic properties and, consequently, the reactivity of these isomers.

This compound , also known as 4-aminopicolinic acid, is a white to off-white solid.[1] The amino group at the 4-position strongly donates electron density into the pyridine ring through resonance, activating the ring towards electrophilic substitution. This electronic effect also increases the nucleophilicity of the pyridine nitrogen.

3-Aminopyridine-2-carboxylic acid , or 3-aminopicolinic acid, presents as green or brown crystals.[2] The amino group at the 3-position has a less pronounced activating effect on the pyridine ring compared to the 4-amino isomer. The proximity of the amino and carboxylic acid groups can lead to intramolecular interactions, influencing its reactivity. One notable reaction of 3-Aminopyridine-2-carboxylic acid is its thermal decarboxylation to yield 3-aminopyridine.[3]

PropertyThis compound3-Aminopyridine-2-carboxylic acid
CAS Number 100047-36-71462-86-8
Molecular Formula C₆H₆N₂O₂C₆H₆N₂O₂
Molecular Weight 138.12 g/mol 138.12 g/mol
Appearance White to off-white powder[1]Green/Brown Crystals[2]
Solubility Soluble in Acetone, Ethanol, Methanol[4]Soluble in Acetone, Ethanol, Methanol[1]
Reactivity Profile Electron-rich pyridine ring, prone to electrophilic substitution.Subject to decarboxylation at high temperatures.[3]

Synthesis and Experimental Protocols

The synthetic accessibility of these isomers is a critical factor for their practical application.

Synthesis of this compound

A high-yield synthesis of this compound can be achieved via the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).[5]

Experimental Protocol: Synthesis of this compound from Picloram [5]

  • A suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL) is prepared.

  • The vessel is purged twice with hydrogen and then maintained under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours with stirring.

  • The reaction mixture is then heated to 70°C for 12 hours.

  • After cooling, the suspension is filtered through diatomaceous earth.

  • The filtrate is acidified to a pH of 3 with concentrated HCl, leading to the precipitation of the product.

  • The solid is collected by filtration and dried under high vacuum to yield this compound as a beige solid.

  • Yield: 99%[5]

  • Analysis: LCMS m/z 139.1 (M + H)⁺[5]

G

Caption: Synthetic workflow for this compound.

Synthesis of 3-Aminopyridine-2-carboxylic acid

The synthesis of 3-Aminopyridine-2-carboxylic acid is less commonly detailed with high-yielding, one-pot procedures in readily available literature. It often serves as an intermediate that is decarboxylated in subsequent steps. One potential synthetic route involves the hydrolysis of 3-amino-2-cyanopyridine.

Conceptual Experimental Protocol: Synthesis of 3-Aminopyridine-2-carboxylic acid via Hydrolysis

  • 3-amino-2-cyanopyridine is dissolved in an aqueous acidic or basic solution.

  • The mixture is heated under reflux to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

  • Upon completion of the reaction, the solution is neutralized to the isoelectric point of the amino acid to induce precipitation.

  • The precipitated product is collected by filtration, washed, and dried.

Note: Specific yields and optimized conditions for this reaction are not widely reported and would require experimental determination.

G

Caption: Conceptual workflow for 3-Aminopyridine-2-carboxylic acid synthesis.

Applications in Chemical Synthesis

Both isomers are valuable intermediates in the synthesis of more complex molecules, though their applications diverge based on their distinct structures.

This compound

This isomer is a versatile building block with a wide range of applications:

  • Pharmaceuticals: It is a key intermediate in the synthesis of drugs targeting neurological disorders, leveraging its ability to modulate neurotransmitter activity.[1][6][7]

  • Agrochemicals and Dyes: It serves as a precursor for novel agrochemicals and dyes.[1][6]

  • Materials Science: It is used in the preparation of functional materials such as metal-organic frameworks (MOFs) due to its coordinating ability with metal ions.[8]

  • Neuroscience Research: Employed in biochemical assays to study enzyme activity and metabolic pathways related to pyridine derivatives.[6][7]

3-Aminopyridine-2-carboxylic acid

The applications of this isomer are more specialized, often taking advantage of the adjacent amino and carboxyl groups:

  • Precursor to 3-Aminopyridine: A primary use is in the synthesis of 3-aminopyridine through thermal decarboxylation.[3] 3-aminopyridine itself is an important intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[9]

  • Pharmaceutical Intermediates: It is used in the preparation of various pharmaceutical agents, including NSD2 inhibitors with anti-cancer properties.[2]

  • Fused Heterocycles: The vicinal amino and carboxylic acid functionalities make it a suitable starting material for the synthesis of fused heterocyclic systems, such as pyridopyrimidines.

Comparative Summary

FeatureThis compound3-Aminopyridine-2-carboxylic acid
Synthetic Accessibility High-yield, well-documented synthesis from readily available starting materials.[5]Synthesis protocols are less common and often part of a multi-step sequence.
Key Reactions Electrophilic aromatic substitution, N-acylation, coordination chemistry.Decarboxylation to 3-aminopyridine,[3] cyclization reactions to form fused heterocycles.
Primary Applications Broad applications in pharmaceuticals (neurological disorders),[1][6][7] agrochemicals,[1][6] and materials science.[8]Primarily used as an intermediate for 3-aminopyridine[3] and in the synthesis of specific pharmaceutical scaffolds.[2]
Electronic Nature Strongly activated pyridine ring due to the 4-amino group.Moderately activated pyridine ring.

Logical Relationship of Isomer Choice in Synthesis

The decision to use either this compound or its 3-amino isomer is dictated by the desired final product and the synthetic strategy.

G

Caption: Isomer selection guide for synthetic planning.

References

A Comparative Guide to the Synthesis of 4-Aminopyridine-2-carboxylic Acid: Established vs. Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of two synthetic routes for 4-Aminopyridine-2-carboxylic acid, a crucial building block in the development of pharmaceuticals, particularly for neurological disorders.

This document outlines a well-established, high-yield method starting from Picloram and an alternative route commencing with picolinic acid N-oxide. The comparison covers key performance metrics, detailed experimental protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for your research and development needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative and qualitative differences between the established and alternative synthetic routes for this compound.

ParameterEstablished Route: From PicloramAlternative Route: From Picolinic Acid N-Oxide
Starting Material 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)Picolinic acid N-oxide
Key Reactions Catalytic Hydrogenation (Dechlorination)Nitration, Catalytic Hydrogenation (Reduction of nitro group)
Reported Yield 99%[1]Not explicitly quantified in the provided information, but described as a "short and economic procedure".[2]
Reagents & Conditions 10% Pd/C, H₂ (45 PSI), 10% aq. LiOH, 40-70°C[1]1. H₂SO₄, fuming HNO₃2. Catalytic hydrogenation[2]
Apparent Advantages Very high yield, one-pot reaction from the starting material.Starts from a more common and potentially less hazardous starting material.
Potential Considerations Use of a chlorinated starting material, high-pressure hydrogenation.Use of strong nitrating acids, potential for side reactions during nitration.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this comparison.

Established Route: Synthesis from Picloram

This procedure details the synthesis of this compound from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).[1]

Materials:

  • Picloram (8 g, 33 mmol)

  • 10% Palladium on activated carbon (Pd/C) (1.2 g)

  • 10% aqueous Lithium Hydroxide (LiOH) solution (44 mL)

  • Hydrogen (H₂) gas

  • Concentrated Hydrochloric Acid (HCl)

  • Diatomaceous earth (Celite)

Procedure:

  • A thick suspension of Picloram and 10% Pd/C in a 10% aqueous LiOH solution is prepared in a suitable reaction vessel.

  • The vessel is purged twice with hydrogen gas.

  • The mixture is stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.

  • The temperature is then raised to 70°C and maintained for 12 hours.

  • After cooling, the suspension is filtered through diatomaceous earth.

  • The filtrate is acidified to a pH of 3 with concentrated HCl, which induces the precipitation of the product.

  • The solid product is collected by filtration and dried under high vacuum to yield this compound as a beige solid (4.6 g, 99% yield).[1]

Alternative Route: Synthesis from Picolinic Acid N-Oxide

This two-step procedure outlines the synthesis of this compound starting from picolinic acid N-oxide.[2]

Step 1: Synthesis of 4-Nitropicolinic Acid N-Oxide

  • Picolinic acid N-oxide is subjected to nitration using a mixture of sulfuric acid and fuming nitric acid to yield 4-nitropicolinic acid N-oxide.[2]

Step 2: Synthesis of 4-Aminopicolinic Acid

  • The resulting 4-nitropicolinic acid N-oxide is then reduced to the corresponding 4-aminopicolinic acid (this compound) via catalytic hydrogenation.[2]

A related method for a precursor involves the synthesis of Methyl 4-aminopyridine-2-carboxylate from Methyl 4-azidopyridine-2-carboxylate.[3]

Materials:

  • Methyl 4-azidopyridine-2-carboxylate (3.9 g, 22 mmol)

  • Methanol (50 mL)

  • 10% Palladium on carbon (400 mg)

  • Hydrogen (H₂) gas

Procedure:

  • Methyl 4-azidopyridine-2-carboxylate is dissolved in methanol, and 10% Pd/C is added.

  • The mixture is stirred at room temperature under a 4-bar pressure of hydrogen until the reaction is complete.

  • The mixture is filtered through a pad of celite and rinsed with methanol to afford Methyl 4-aminopyridine-2-carboxylate as a yellow powder (3.0 g, 90% yield).[3] This ester can then be hydrolyzed to the desired carboxylic acid.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes.

G cluster_0 Established Route A Picloram B This compound A->B H₂, Pd/C, LiOH G cluster_1 Alternative Route C Picolinic Acid N-Oxide D 4-Nitropicolinic Acid N-Oxide C->D HNO₃, H₂SO₄ E This compound D->E Catalytic Hydrogenation

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of 4-Aminopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Aminopyridine-2-carboxylic acid, a key intermediate and potential impurity in the synthesis of active pharmaceutical ingredients, is critical for ensuring product quality and safety. The selection of an appropriate analytical method is a crucial decision, often boiling down to a choice between the robustness of High-Performance Liquid Chromatography (HPLC) with UV detection and the sensitivity and specificity of Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides a comprehensive comparison of these two analytical techniques for the quantification of this compound. It outlines a framework for cross-validation, presents detailed experimental protocols, and offers a comparative analysis of their performance based on key validation parameters. This information is intended to assist in selecting the most suitable method for specific analytical needs, from routine quality control to trace-level impurity profiling.

Introduction to the Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis. It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For compounds like this compound, which contains a chromophore, a UV detector is commonly employed for quantification. HPLC is known for its reliability, cost-effectiveness, and straightforward operation, making it a workhorse in many analytical laboratories.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the powerful detection and identification abilities of mass spectrometry.[1][2] This technique offers superior sensitivity and selectivity by measuring the mass-to-charge ratio of the analyte.[1][2] This makes LC-MS particularly valuable for analyzing complex matrices and for detecting analytes at very low concentrations.[3]

Data Presentation: Comparative Performance Parameters

The cross-validation of analytical methods is essential to ensure that data generated by different techniques are equivalent and reliable. The following table summarizes the typical performance parameters that should be assessed during the cross-validation of HPLC and LC-MS methods for the quantification of this compound.

Performance ParameterHPLC with UV DetectionLC-MS/MSAcceptance Criteria
Linearity (r²) ≥ 0.998≥ 0.999Correlation coefficient should be close to 1.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Within ±15% of the nominal concentration (±20% at LLOQ).
Precision (% RSD) ≤ 2.0%≤ 1.5%Within-run and between-run precision should be ≤15% (≤20% at LLOQ).
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mLSignal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) ~30 ng/mL~0.3 ng/mLSignal-to-noise ratio of ≥ 10, with acceptable precision and accuracy.
Specificity/Selectivity ModerateHighNo significant interference at the retention time of the analyte.
Robustness HighModerateMethod performance should remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Program: A linear gradient from 5% to 95% Solvent B over 10 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water. Prepare working standards by serial dilution.

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol describes a sensitive and selective LC-MS/MS method for the quantification of this compound.

  • Instrumentation: An LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Program: A linear gradient from 5% to 95% Solvent B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte (this compound): Precursor ion (m/z) 139.1 → Product ion (m/z) 94.1 (quantifier), 121.1 (qualifier).

      • Internal Standard (e.g., Isotopically labeled this compound): To be determined based on the available standard.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) and an internal standard in a 50:50 mixture of acetonitrile and water. Prepare working standards by serial dilution.

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent. Add the internal standard to all samples and standards to a final constant concentration. Filter the solution through a 0.22 µm syringe filter before injection.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and LC-MS methods.

CrossValidationWorkflow A Method Development & Optimization B Individual Method Validation (HPLC & LC-MS) A->B C Selectivity & Specificity B->C Validate D Linearity & Range B->D Validate E Accuracy & Precision B->E Validate F LOD & LOQ B->F Validate G Cross-Validation Study C->G D->G E->G F->G H Analysis of the Same Samples by Both Methods G->H I Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) H->I J Assessment of Method Concordance I->J K Method Equivalency Established J->K

Figure 1. Workflow for the cross-validation of HPLC and LC-MS methods.

Conclusion

Both HPLC with UV detection and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control and assays where high sensitivity is not a primary concern.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification, impurity profiling, and analysis in complex biological matrices.[3][4]

A thorough cross-validation as outlined in this guide is crucial to ensure data integrity and consistency when transitioning between these methods or when comparing data from different analytical platforms. This ensures that the analytical results are accurate, reliable, and fit for their intended purpose in the research, development, and quality control of pharmaceuticals.

References

Comparative Efficacy of 4-Aminopyridine-2-Carboxylic Acid-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the efficacy of compounds derived from 4-aminopyridine-2-carboxylic acid. This analysis is based on available experimental data and provides insights into their potential therapeutic applications.

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly those targeting neurological disorders.[1][2] Its derivatives have been explored for their potential to modulate neuronal signaling and other biological pathways. This guide focuses on the comparative efficacy of these compounds, presenting quantitative data, experimental methodologies, and visualizations of relevant biological pathways and workflows.

Quantitative Efficacy Analysis

The therapeutic potential of 4-aminopyridine-based compounds is often evaluated by their ability to inhibit specific enzymes or modulate ion channels. The following tables summarize the in vitro efficacy of a series of 4-aminopyridine-based amide derivatives as inhibitors of human tissue non-specific alkaline phosphatase (h-TNAP) and ecto-5'-nucleotidase (h-e5'-NT), two enzymes implicated in various pathological states.[3] Additionally, a comparison of the potassium channel blocking potency of 4-aminopyridine (4-AP) and its derivatives provides context for their neurological effects.[4]

Compoundh-TNAP IC₅₀ (µM)[3]h-e5'-NT IC₅₀ (µM)[3]
10a 0.25 ± 0.051.50 ± 0.09
10b 0.31 ± 0.011.80 ± 0.06
10c 0.35 ± 0.021.90 ± 0.08
10d 0.45 ± 0.012.10 ± 0.04
10e 0.52 ± 0.032.30 ± 0.09
10f 0.61 ± 0.022.50 ± 0.11
10g 0.75 ± 0.042.80 ± 0.15
10h 0.82 ± 0.063.10 ± 0.18
10i 0.95 ± 0.053.50 ± 0.21
10j 1.10 ± 0.083.90 ± 0.25
10k 1.20 ± 0.094.20 ± 0.28
10l 1.50 ± 0.114.80 ± 0.32
10m 1.80 ± 0.155.20 ± 0.36
Suramin (Control) 42.1 ± 7.8-

Table 1: In vitro inhibitory activity of 4-aminopyridine based amide derivatives against h-TNAP and h-e5'-NT.

CompoundShaker K+ Channel IC₅₀ (mM)[4]
4-Aminopyridine (4-AP) 0.3
3-methyl-4-aminopyridine 0.04
3-methoxy-4-aminopyridine 1.0
3-trifluoromethyl-4-AP 1.2

Table 2: In vitro efficacy of 4-aminopyridine and its derivatives against the Shaker K+ channel.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many 4-aminopyridine compounds in the central nervous system is the blockade of voltage-gated potassium (Kv) channels. This action prolongs the repolarization phase of the action potential, leading to increased calcium influx and enhanced neurotransmitter release.[5]

Potassium Channel Blockade Signaling Pathway 4-AP_Derivative 4-Aminopyridine Derivative Kv_Channel Voltage-gated K+ Channel 4-AP_Derivative->Kv_Channel Blocks Action_Potential Action Potential Prolongation Kv_Channel->Action_Potential Leads to Ca_Influx Increased Ca2+ Influx Action_Potential->Ca_Influx Neurotransmitter_Release Enhanced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release

Figure 1: Signaling pathway of 4-aminopyridine derivatives as potassium channel blockers.

The synthesis of bioactive amide derivatives from this compound typically involves a coupling reaction with a desired amine.

Synthesis of 4-Aminopyridine-2-Carboxamides cluster_reactants Reactants cluster_reaction Reaction 4APCA 4-Aminopyridine- 2-carboxylic acid Coupling Coupling Agent (e.g., HATU, HOBt) 4APCA->Coupling Amine Primary or Secondary Amine Amine->Coupling Product 4-Aminopyridine- 2-carboxamide Derivative Coupling->Product Solvent Solvent (e.g., DMF) Solvent->Coupling

Figure 2: General workflow for the synthesis of 4-aminopyridine-2-carboxamide derivatives.

Experimental Protocols

Synthesis of 4-Aminopyridine-Based Amide Derivatives (General Procedure)

This protocol describes a general method for the synthesis of amide derivatives from a carboxylic acid, which can be adapted from methodologies used for similar compounds.[3]

  • Activation of Carboxylic Acid: To a solution of the respective carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF), a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) are added. The mixture is stirred at room temperature for 30 minutes.

  • Amine Coupling: The corresponding amine (1.1 eq) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

In Vitro Enzyme Inhibition Assay (TNAP and e5'-NT)

The following is a general protocol for determining the inhibitory activity of compounds against alkaline phosphatase and ecto-5'-nucleotidase.[3]

  • Enzyme Preparation: A solution of the target enzyme (h-TNAP or h-e5'-NT) is prepared in a suitable buffer.

  • Assay Mixture: The assay is performed in a 96-well plate. Each well contains the enzyme solution, the substrate (p-nitrophenyl phosphate for TNAP or AMP for e5'-NT), and the test compound at various concentrations.

  • Incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the product (p-nitrophenol for TNAP) or the amount of inorganic phosphate released (for e5'-NT) is measured using a microplate reader.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Whole-Cell Patch-Clamp Electrophysiology for K+ Channel Blockade

This protocol outlines the standard method for assessing the potency of compounds in blocking voltage-gated potassium channels.[4]

  • Cell Culture: Cells expressing the target potassium channel (e.g., Shaker K+ channels in Xenopus oocytes or a mammalian cell line) are cultured under standard conditions.

  • Pipette Preparation: Borosilicate glass micropipettes are fabricated and filled with an intracellular solution.

  • Recording: Whole-cell voltage-clamp recordings are obtained using a patch-clamp amplifier. The cell is held at a holding potential, and depolarizing voltage steps are applied to elicit potassium currents.

  • Compound Application: The test compound is applied to the cell via the extracellular solution at various concentrations.

  • Data Acquisition and Analysis: The peak potassium current is measured before and after the application of the compound. The percentage of current inhibition is plotted against the compound concentration to determine the IC₅₀ value.

Experimental Workflow for Efficacy Evaluation Start Start: Synthesized Compound In_Vitro_Screening In Vitro Screening (e.g., Enzyme Inhibition, K+ Channel Blockade) Start->In_Vitro_Screening Data_Analysis_1 Data Analysis: Determine IC50/EC50 In_Vitro_Screening->Data_Analysis_1 Lead_Identification Lead Compound Identification Data_Analysis_1->Lead_Identification Potent & Selective? In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Identification->In_Vivo_Studies Data_Analysis_2 Data Analysis: Efficacy & Toxicity In_Vivo_Studies->Data_Analysis_2 Preclinical_Development Preclinical Development Data_Analysis_2->Preclinical_Development Favorable Profile?

Figure 3: A logical workflow for the evaluation of this compound-based compounds.

References

Benchmarking In Vitro Performance of 4-Aminopyridine and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of 4-aminopyridine, a notable potassium channel blocker. Due to a lack of extensive publicly available data on the in vitro performance of 4-Aminopyridine-2-carboxylic acid derivatives, this document focuses on the well-characterized parent compound, 4-aminopyridine (4-AP). The methodologies and data presented here serve as a benchmark for the evaluation of novel aminopyridine derivatives.

Data Summary

The in vitro effects of 4-aminopyridine on major human cytochrome P450 (CYP450) enzymes are summarized below. This data is crucial for assessing the potential for drug-drug interactions of 4-AP and its derivatives.

EnzymeSubstrateIncubation Time (min)4-AP Concentration (μM)% InhibitionIC50 (μM)
CYP1A2Phenacetin50.03 - 30Not Determined> 30
CYP2A6Coumarin50.03 - 30Not Determined> 30
CYP2B6Bupropion50.03 - 30Not Determined> 30
CYP2C8Amodiaquine50.03 - 30Not Determined> 30
CYP2C9Diclofenac50.03 - 30Not Determined> 30
CYP2C19S-mephenytoin50.03 - 30Not Determined> 30
CYP2D6Dextromethorphan50.03 - 30Not Determined> 30
CYP2E1Chlorzoxazone530~12%~125 (estimated)
CYP3A4/5Testosterone50.03 - 30Not Determined> 30
CYP3A4/5Midazolam50.03 - 30Not Determined> 30

Data sourced from an in vitro study on the effects of 4-aminopyridine on cytochrome P450 enzymes[1]. "Not Determined" indicates that the inhibition at the highest tested concentration (30 μM) was not significant enough to calculate an IC50 value.

Signaling Pathway: Drug Metabolism via CYP450 Enzymes

The following diagram illustrates the general pathway of drug metabolism by cytochrome P450 enzymes in the liver, a critical consideration in drug development.

General Pathway of Drug Metabolism by CYP450 Enzymes cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Drug Drug CYP450_Enzymes CYP450 Enzymes (e.g., CYP1A2, CYP2E1, CYP3A4) Drug->CYP450_Enzymes Oxidation, Reduction, Hydrolysis Oxidized_Metabolite Oxidized, Reduced, or Hydrolyzed Metabolite CYP450_Enzymes->Oxidized_Metabolite Conjugating_Enzymes Conjugating Enzymes (e.g., UGTs, SULTs, GSTs) Oxidized_Metabolite->Conjugating_Enzymes Conjugation Conjugated_Metabolite Conjugated Metabolite (Water-soluble) Conjugating_Enzymes->Conjugated_Metabolite Excretion Excretion Conjugated_Metabolite->Excretion Bile or Urine

Drug Metabolism Pathway

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

In Vitro CYP450 Inhibition Assay

The potential of 4-aminopyridine to inhibit various CYP450 enzymes was assessed using pooled human liver microsomes.

  • Microsome Incubation: Pooled human liver microsomes were incubated with a range of 4-aminopyridine concentrations (0.03, 0.1, 0.3, 1, 3, 10, and 30 μM) and a specific substrate for each CYP450 isozyme in a phosphate buffer (pH 7.4).

  • Reaction Initiation: Reactions were initiated by the addition of an NADPH-generating system.

  • Incubation: The reaction mixtures were incubated for a predetermined time (e.g., 5 minutes) at 37°C.

  • Reaction Termination: The reactions were stopped by adding a solvent like acetonitrile.

  • Analysis: The formation of the metabolite from the specific substrate was quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of 4-aminopyridine was compared to the vehicle control to determine the percent inhibition. IC50 values were calculated from the concentration-response curve.[1]

In Vitro CYP450 Induction Assay

The potential of 4-aminopyridine to induce the expression of CYP450 enzymes was evaluated using primary human hepatocytes.

  • Hepatocyte Culture: Primary cultures of freshly isolated human hepatocytes were prepared.

  • Treatment: Hepatocytes were treated with various concentrations of 4-aminopyridine (0.025, 0.25, 2.5, and 25 μM) or known prototypical inducers (positive controls) for a period of 48 to 72 hours.

  • Enzyme Activity Measurement: Following treatment, the activity of specific CYP450 enzymes was measured by adding a probe substrate and quantifying the formation of its metabolite.

  • mRNA Analysis: In some cases, the expression of CYP450 mRNA was quantified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Data Analysis: The enzyme activity or mRNA levels in 4-aminopyridine-treated cells were compared to those in vehicle-treated cells to determine the fold induction.

Experimental Workflow: In Vitro CYP450 Inhibition Assay

The diagram below outlines the typical workflow for an in vitro cytochrome P450 inhibition assay.

Experimental Workflow for In Vitro CYP450 Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Pooled Human Liver Microsomes - CYP450 Substrates - 4-AP dilutions - NADPH regenerating system Start->Prepare_Reagents Incubation Incubate Microsomes, Substrate, and 4-AP at 37°C Prepare_Reagents->Incubation Initiate_Reaction Initiate Reaction with NADPH regenerating system Incubation->Initiate_Reaction Incubate_Reaction Incubate for 5 minutes at 37°C Initiate_Reaction->Incubate_Reaction Terminate_Reaction Terminate Reaction (e.g., with Acetonitrile) Incubate_Reaction->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Data_Analysis Calculate % Inhibition and IC50 values Analyze_Supernatant->Data_Analysis End End Data_Analysis->End

References

A Head-to-Head Comparison of 4-Aminopyridine-2-carboxylic Acid and Its Isomers as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of appropriate intermediates is a critical factor influencing the efficiency, cost-effectiveness, and ultimate success of a synthetic route. Aminopyridine carboxylic acids, a class of heterocyclic compounds, are versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. This guide provides a head-to-head comparison of 4-Aminopyridine-2-carboxylic acid and two of its structural isomers: 2-Aminopyridine-4-carboxylic acid and 5-Aminopyridine-2-carboxylic acid. The objective is to offer a comprehensive overview of their synthetic accessibility, physicochemical properties, and application potential to aid researchers in making informed decisions.

Physicochemical Properties: A Comparative Overview

The positional isomerism of the amino and carboxylic acid groups on the pyridine ring significantly influences the physicochemical properties of these molecules. These properties, in turn, affect their reactivity, solubility, and biological activity. A summary of key properties is presented in the table below.

PropertyThis compound2-Aminopyridine-4-carboxylic acid5-Aminopyridine-2-carboxylic acid
CAS Number 100047-36-7[1]13362-28-2[2]24242-20-4[3]
Molecular Formula C₆H₆N₂O₂[1]C₆H₆N₂O₂[2]C₆H₆N₂O₂[3]
Molecular Weight 138.12 g/mol [1]138.12 g/mol [2]138.12 g/mol [3]
Appearance White to off-white powder[1]Off-white to light yellow solidOff-white powder[3]
Purity ≥ 99% (HPLC)[1]Information not readily available≥ 96-99%[3][4]

Synthesis and Experimental Protocols

The synthetic accessibility and yield are paramount considerations for the practical application of these intermediates. While detailed comparative studies on the synthesis of these specific isomers are scarce in publicly available literature, established routes for each are outlined below.

This compound

A highly efficient synthesis of this compound has been reported via the hydrogenation of Picloram (4-amino-3,5,6-trichloropicolinic acid).

Experimental Protocol:

A thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL) is purged twice with hydrogen. The mixture is then stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours, followed by heating to 70°C for 12 hours. After cooling, the suspension is filtered through diatomaceous earth. The filtrate is acidified to a pH of 3 with concentrated HCl (approximately 3.5 mL), leading to the precipitation of the product. The solid is filtered and dried under high vacuum to yield this compound as a beige solid.

  • Yield: 4.6 g (99%)

This method stands out for its near-quantitative yield, making this compound a readily accessible intermediate.

2-Aminopyridine-4-carboxylic acid

Synthetic routes to 2-Aminopyridine-4-carboxylic acid typically start from either pyridine-4-carboxylic acid or a 2-halopyridine-4-carboxylic acid derivative.[5]

Route 1: From Pyridine-4-carboxylic acid

  • Nitration: Pyridine-4-carboxylic acid is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid to yield 2-nitropyridine-4-carboxylic acid.[5]

  • Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, or through catalytic hydrogenation with a palladium-carbon catalyst.[5]

Route 2: From 2-Halopyridine-4-carboxylic acid

This method involves the amination of a 2-chloro or 2-bromopyridine-4-carboxylic acid. The reaction is typically carried out with an ammonia source, such as liquid ammonia or aqueous ammonia, often with the aid of a phase transfer catalyst to improve reaction efficiency.[5] A patented method for a similar compound, 2-chloro-4-aminopyridine, reports a yield of 91.3% for the final reduction step.[6]

5-Aminopyridine-2-carboxylic acid

The synthesis of 5-Aminopyridine-2-carboxylic acid generally involves the use of nitropyridine intermediates.[7] A common strategy would be the reduction of 5-nitropyridine-2-carboxylic acid. While the general synthetic strategy is established, specific and reproducible experimental protocols with reported yields are not widely documented in readily accessible sources.

Applications and Performance Comparison

The distinct substitution patterns of these isomers lead to different applications and potential performance in various fields.

Pharmaceuticals
  • This compound: This isomer is a crucial intermediate in the development of drugs targeting neurological disorders.[8][9] Its parent compound, 4-aminopyridine, is a known potassium channel blocker that enhances neurotransmitter release, and is used in the treatment of conditions like multiple sclerosis.[10][11] The carboxylic acid moiety provides a handle for further chemical modifications to develop novel drug candidates.

  • 2-Aminopyridine-4-carboxylic acid: The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmaceuticals.[12] This isomer can serve as a key intermediate for a variety of drugs.[5]

  • 5-Aminopyridine-2-carboxylic acid: This intermediate is also utilized in the synthesis of pharmaceuticals, with potential applications in developing treatments for neurological disorders, as well as compounds with anticancer and anti-inflammatory activities.[3][7]

A direct comparative study of the in-vivo or in-vitro performance of drugs derived from these three specific isomers is not available in the current literature. The choice of isomer would be dictated by the specific structure-activity relationship of the target biological molecule.

Agrochemicals

All three isomers are reported to be used as intermediates in the synthesis of agrochemicals, such as herbicides and pesticides.[3][8] The pyridine ring is a common motif in many modern agrochemicals.[13] However, a head-to-head comparison of the efficacy of agrochemicals derived from each of these specific isomers has not been documented.

Other Applications

This compound is also used in the electronics sector, particularly in the formulation of photoresist materials.[9] 5-Aminopyridine-2-carboxylic acid finds applications in material science as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting luminescent and magnetic properties.[7]

Signaling Pathway and Experimental Workflow Visualization

To illustrate the mechanism of action of 4-aminopyridine and a general synthetic workflow, the following diagrams are provided.

G Mechanism of 4-Aminopyridine as a Potassium Channel Blocker cluster_neuron Presynaptic Neuron cluster_drug_effect Effect of 4-Aminopyridine Action_Potential Action Potential Arrives K_Channel_Open Voltage-gated K+ Channels Open Action_Potential->K_Channel_Open K_Efflux K+ Efflux K_Channel_Open->K_Efflux K_Channel_Block Blocks K+ Channels Repolarization Membrane Repolarization K_Efflux->Repolarization Ca_Channel_Close Voltage-gated Ca2+ Channels Close Repolarization->Ca_Channel_Close Neurotransmitter_Release_Normal Neurotransmitter Release Ceases Ca_Channel_Close->Neurotransmitter_Release_Normal 4AP 4-Aminopyridine 4AP->K_Channel_Block Inhibits Prolonged_Depolarization Prolonged Depolarization K_Channel_Block->Prolonged_Depolarization Ca_Channel_Open Ca2+ Channels Remain Open Prolonged_Depolarization->Ca_Channel_Open Increased_Ca_Influx Increased Ca2+ Influx Ca_Channel_Open->Increased_Ca_Influx Enhanced_Neurotransmitter_Release Enhanced Neurotransmitter Release Increased_Ca_Influx->Enhanced_Neurotransmitter_Release

Caption: Mechanism of 4-Aminopyridine as a Potassium Channel Blocker.

G General Synthetic Workflow for Aminopyridine Carboxylic Acids Starting_Material Pyridine Derivative (e.g., Halopyridine, Nitropyridine) Functional_Group_Intro Introduction of Amino and Carboxyl Groups (e.g., Nitration, Halogenation, Carboxylation) Starting_Material->Functional_Group_Intro Intermediate Substituted Pyridine Intermediate Functional_Group_Intro->Intermediate Modification Functional Group Interconversion (e.g., Reduction of Nitro Group) Intermediate->Modification Product Aminopyridine Carboxylic Acid Isomer Modification->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Final_Product Pure Intermediate Purification->Final_Product

Caption: General Synthetic Workflow for Aminopyridine Carboxylic Acids.

Conclusion

This compound stands out due to its highly efficient and well-documented synthesis, making it a readily available and potentially cost-effective intermediate. Its established role in the development of neurological drugs, stemming from the known biological activity of 4-aminopyridine, provides a clear direction for its application.

2-Aminopyridine-4-carboxylic acid and 5-Aminopyridine-2-carboxylic acid are also valuable synthetic intermediates with broad potential in pharmaceutical and agrochemical development. However, the lack of readily available, detailed, and high-yielding synthetic protocols in the public domain may present a hurdle for their widespread adoption compared to the 4-amino-2-carboxy isomer.

The choice between these isomers will ultimately depend on the specific synthetic target and the desired biological or material properties. For applications where the 4-aminopyridine scaffold is known to be active, this compound is a strong starting point. For exploratory research requiring novel scaffolds, the 2-amino-4-carboxy and 5-amino-2-carboxy isomers offer valuable, albeit potentially less accessible, alternatives. Further research into optimizing the synthesis of these latter two isomers and comparative studies on their performance in various applications would be highly beneficial to the scientific community.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Aminopyridine-2-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in drug discovery and development now have access to a comprehensive comparison guide detailing the structure-activity relationships (SAR) of 4-aminopyridine-2-carboxylic acid analogs. This guide provides a critical analysis of how structural modifications to this versatile scaffold influence biological activity, supported by quantitative data from key enzymatic and cellular assays. The following sections present a detailed comparison of analogs targeting different biological pathways, complete with experimental protocols and visual representations of the underlying scientific principles.

Targeting Urease: A Study of Pyridine Carboxamide and Carbothioamide Derivatives

A series of pyridine carboxamide and carbothioamide derivatives have been synthesized and evaluated for their inhibitory activity against urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The study reveals critical insights into the pharmacophoric requirements for potent urease inhibition.

Quantitative SAR Data: Urease Inhibition

The inhibitory potential of the synthesized compounds was quantified by determining their half-maximal inhibitory concentration (IC50) values against urease. The results, summarized in the table below, highlight the significant impact of substituent type and position on the pyridine ring.

CompoundR GroupXIC50 (µM)
Rx-1 3-BrS3.13 ± 0.034
Rx-2 3-BrO14.49 ± 0.067
Rx-3 4-OCH3S4.21 ± 0.022
Rx-4 4-OCH3O5.52 ± 0.072
Rx-5 3-FS4.93 ± 0.012
Rx-6 5-ClS1.07 ± 0.043
Rx-7 HO2.18 ± 0.058
Rx-8 3-CH3S6.41 ± 0.023
Rx-9 3-CH3O3.41 ± 0.011
Rx-10 5-ClO4.07 ± 0.003
Thiourea (Standard) --18.93 ± 0.004

Data sourced from a study on pyridine carboxamide derivatives as urease inhibitors.[1]

Key SAR Insights:

  • Carbothioamide vs. Carboxamide: The carbothioamide (X=S) derivatives generally exhibited more potent urease inhibition compared to their carboxamide (X=O) counterparts.

  • Effect of Substituents: An electron-donating chloro group at the 5-position of the pyridine ring (Rx-6) resulted in the most potent inhibition (IC50 = 1.07 µM). In contrast, electron-withdrawing groups like bromo and fluoro at the 3-position also conferred significant activity.

  • Positional Importance: The position of the substituent on the pyridine ring was crucial for activity, as evidenced by the varying IC50 values of the different analogs.

Experimental Protocol: In-Vitro Urease Inhibition Assay

The in-vitro urease inhibitory activity of the pyridine carboxamide and carbothioamide derivatives was determined using a well-established spectrophotometric method.

  • Enzyme and Substrate Preparation: A solution of Jack bean urease was prepared in phosphate buffer (pH 7.0). The substrate solution was prepared by dissolving urea in the same buffer.

  • Assay Procedure:

    • To a series of test tubes, 25 µL of the test compound solution (in DMSO), 25 µL of urease solution, and 55 µL of phosphate buffer were added.

    • The mixture was incubated at 30°C for 15 minutes.

    • After incubation, 55 µL of urea solution was added, and the mixture was incubated for another 15 minutes at 30°C.

    • The production of ammonia was quantified by adding 45 µL of phenol reagent and 70 µL of alkali reagent, followed by incubation at 50°C for 30 minutes.

    • The absorbance of the resulting indophenol blue was measured at 630 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition was calculated, and the IC50 values were determined by plotting the percentage of inhibition against the compound concentration. Thiourea was used as the standard inhibitor.

G cluster_workflow Urease Inhibition Assay Workflow A Prepare Urease and Substrate (Urea) Solutions B Incubate Test Compound, Urease, and Buffer A->B 15 min, 30°C C Add Urea and Incubate B->C 15 min, 30°C D Quantify Ammonia Production (Phenol-Hypochlorite Reaction) C->D 30 min, 50°C E Measure Absorbance at 630 nm D->E F Calculate % Inhibition and IC50 Values E->F G cluster_pathway Glyoxylate Shunt Pathway Isocitrate Isocitrate ICL Isocitrate Lyase (ICL) Isocitrate->ICL Succinate Succinate Glyoxylate Glyoxylate MS Malate Synthase (MS) Glyoxylate->MS AcetylCoA Acetyl-CoA AcetylCoA->MS Malate Malate ICL->Succinate ICL->Glyoxylate MS->Malate

References

In vivo validation of the therapeutic potential of 4-Aminopyridine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the in vivo performance of 4-aminopyridine derivatives as therapeutic agents, with a focus on experimental data and direct comparisons to alternative compounds.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vivo validation of 4-aminopyridine (4-AP) derivatives. While in vivo therapeutic data for 4-Aminopyridine-2-carboxylic acid is not extensively available in the reviewed literature, this document focuses on other 4-AP derivatives that have been evaluated in vivo, offering valuable insights into their therapeutic potential, mechanisms of action, and comparative efficacy and safety. This compound is primarily recognized as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules, particularly for neurological disorders.[1][2][3]

Mechanism of Action

4-Aminopyridine and its derivatives are well-established blockers of voltage-gated potassium (K+) channels.[4][5][6] In neurological conditions characterized by demyelination, such as multiple sclerosis (MS), the loss of the myelin sheath exposes these potassium channels on the axons.[4] The subsequent leakage of potassium ions impairs the propagation of action potentials, leading to neurological deficits. By blocking these exposed channels, 4-AP and its derivatives can enhance action potential conduction and restore neurological function.[4][6] This mechanism has been the basis for the clinical use of 4-aminopyridine (fampridine) in improving walking ability in MS patients.[5] Some derivatives may also enhance neurotransmitter release, contributing to their therapeutic effects.[5][6]

Mechanism of 4-AP derivatives as K+ channel blockers.

Comparative In Vivo Efficacy and Safety

The primary motivation for developing 4-AP derivatives is to improve upon the therapeutic window of the parent compound, which is limited by its toxicity.[7][8] Research has focused on creating derivatives with lower toxicity while retaining or enhancing efficacy.

Compound/DerivativeAnimal ModelKey FindingsReference
4-Aminopyridine (4-AP) Dogs with chronic spinal cord injuryImproved supported stepping ability. Adverse effects included gastrointestinal upset and seizures in some animals.[6]
Rats with anaphylactic shockRestored blood pressure and increased survival.[9]
t-butyl carbamate derivative of 4-AP Dogs with chronic spinal cord injurySignificantly improved supported stepping ability, comparable to 4-AP. No adverse effects were reported.[6]
Peptide derivatives of 4-AP (Substances A, B, C) Rat model of immune complex-induced inflammationShowed anti-inflammatory effects. Notably, these derivatives exhibited approximately 150 times lower toxicity than 4-AP. Substance A demonstrated a clear anti-inflammatory effect.[7]
2,4-diaminopyridine (2,4-DAP) Freely moving rats (intrastriatal dialysis)Less effective than 4-AP at increasing acetylcholine release after peripheral administration, likely due to lower lipid solubility and poorer blood-brain barrier penetration.[10]

Experimental Protocols

The in vivo validation of 4-aminopyridine derivatives typically involves the use of animal models that mimic human diseases. The following is a generalized workflow based on methodologies cited in the literature.

In_Vivo_Validation_Workflow Start Start: Compound Synthesis Animal_Model Animal Model Induction (e.g., Spinal Cord Injury, EAE) Start->Animal_Model Baseline Baseline Functional Assessment Animal_Model->Baseline Treatment Treatment Administration Baseline->Treatment Placebo Placebo Group Treatment->Placebo Control 4AP 4-AP Group Treatment->4AP Reference Derivative 4-AP Derivative Group Treatment->Derivative Test Toxicity Toxicity and Adverse Effect Monitoring Treatment->Toxicity Functional_Assessment Post-Treatment Functional Assessment Placebo->Functional_Assessment 4AP->Functional_Assessment Derivative->Functional_Assessment Data_Analysis Data Analysis and Comparison Functional_Assessment->Data_Analysis Toxicity->Data_Analysis End End: Conclusion Data_Analysis->End

A typical workflow for in vivo validation.

Detailed Methodologies:

  • Animal Models of Neurological Disease:

    • Chronic Spinal Cord Injury in Dogs: This model is used to assess improvements in motor function. Dogs with chronic paralysis are often used to evaluate the effects of treatments on stepping and gait.[6]

    • Rat Model of Immune Complex-Induced Inflammation: This model is employed to evaluate the anti-inflammatory properties of the derivatives.[7]

    • Experimental Autoimmune Encephalomyelitis (EAE) in Rodents: While not detailed in the provided search results, EAE is a common model for multiple sclerosis and would be relevant for testing these compounds.

  • Drug Administration and Dosing:

    • Derivatives are often administered orally or via injection (intraperitoneal or intravenous).[6][9][10]

    • Dosing regimens are determined based on prior in vitro studies and toxicity assessments.

  • Functional Outcome Measures:

    • Gait Analysis: In models of spinal cord injury or MS, open-field gait scores and treadmill-based stepping scores are used to quantify improvements in walking ability.[6]

    • Electrophysiology: Recording of nerve conduction can provide direct evidence of restored axonal function.

    • Biochemical Assays: Measurement of inflammatory markers or neurotransmitter levels (e.g., via microdialysis) can elucidate the mechanism of action.[10]

  • Toxicity and Safety Assessment:

    • Acute Toxicity Studies: These studies, often conducted in mice, determine the median lethal dose (LD50) and identify signs of toxicity.[8]

    • Adverse Effect Monitoring: During efficacy studies, animals are closely monitored for any adverse effects, such as seizures or gastrointestinal issues.[6]

Conclusion

The development of 4-aminopyridine derivatives holds significant promise for the treatment of neurological disorders. In vivo studies have demonstrated that modifications to the parent 4-AP molecule can lead to compounds with comparable or enhanced efficacy and, crucially, improved safety profiles. The t-butyl carbamate and peptide derivatives, in particular, have shown encouraging results in animal models, with reduced toxicity compared to 4-AP.[6][7] While specific in vivo therapeutic data on this compound is currently limited, its role as a key synthetic intermediate suggests its potential incorporation into future novel derivatives.[2][3] Further in vivo validation of these and other novel 4-AP derivatives is warranted to fully assess their therapeutic potential for translation to clinical applications.

References

Safety Operating Guide

Personal protective equipment for handling 4-Aminopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Aminopyridine-2-carboxylic Acid

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on established safety protocols and data sheets for this compound to ensure safe laboratory practices.

Hazard Identification and Immediate Precautions

This compound is classified with the following primary hazards:

  • Harmful if swallowed [1][2][3][4]

  • May cause skin irritation [5]

  • Causes serious eye irritation [5]

  • May cause respiratory irritation [5]

Due to these potential hazards, direct contact with the skin, eyes, and respiratory tract must be strictly avoided.

Personal Protective Equipment (PPE) Summary

Appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required and recommended PPE.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Rubber, PVC).[1][5]To prevent skin contact and irritation.
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.[5]To protect eyes from dust particles and potential splashes, preventing serious irritation.
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are required.[5]To prevent accidental skin exposure.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[4][5][6] A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary for large spills or if dust is generated.[5]To avoid inhalation of dust, which can cause respiratory tract irritation.

Operational and Disposal Plan

This section provides a step-by-step guide for the safe handling and disposal of this compound.

Experimental Protocol: Step-by-Step Handling Procedures
  • Preparation:

    • Ensure a certified chemical fume hood is operational before beginning work.

    • Gather all necessary PPE as detailed in the table above and inspect for integrity.

    • Have an emergency plan in place, including the location of the nearest safety shower and eyewash station.

  • Handling:

    • Always handle the compound within the fume hood to minimize inhalation exposure.[6]

    • Avoid the formation of dust and aerosols.[4][5][6]

    • Use the smallest practical quantity for the experiment.[6]

    • Keep the container tightly closed when not in use.[5][6]

    • Do not eat, drink, or smoke in the handling area.[1][4]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][5]

    • Decontaminate the work area, including all equipment and surfaces.

    • Properly remove and dispose of contaminated PPE in a designated waste container.

Disposal Plan
  • Waste Collection: All waste containing this compound, including contaminated consumables and excess material, must be collected in a designated, properly labeled, and sealed hazardous waste container.[5]

  • Environmental Precautions: Do not allow the chemical to enter drains or the environment.[1]

  • Disposal Route: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, regional, and national regulations.[1][4][5]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_emergency Emergency prep_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handle_weigh Weigh Compound in Hood prep_spill->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp clean_decon Decontaminate Work Area handle_exp->clean_decon Experiment Complete disp_collect Collect Waste in Labeled Container handle_exp->disp_collect spill Spill Occurs handle_exp->spill If Spill clean_ppe Doff and Dispose of PPE clean_decon->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash clean_wash->disp_collect Secure Waste disp_ehs Dispose via EHS Office disp_collect->disp_ehs spill_ppe Use Spill Kit & PPE spill->spill_ppe spill_notify Notify EHS spill_ppe->spill_notify spill_notify->clean_decon After Cleanup

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminopyridine-2-carboxylic acid
Reactant of Route 2
4-Aminopyridine-2-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.